Methyl lucidenate G
Description
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Properties
IUPAC Name |
methyl (4R)-4-[(4S,5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O7/c1-15(7-8-22(34)35-6)16-11-21(33)28(5)24-17(30)12-19-25(2,10-9-20(32)26(19,3)14-29)23(24)18(31)13-27(16,28)4/h15-17,19,21,29-30,33H,7-14H2,1-6H3/t15-,16-,17+,19-,21+,25+,26-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRAGVJGXZADGV-BDXPFUGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)[C@]4(C)CO)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102607-20-5 | |
| Record name | Methyl lucidenate G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102607205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL LUCIDENATE G | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AS7035X4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl lucidenate G cytotoxicity against human cancer cell lines
Executive Summary
Methyl lucidenate G (ML-G) is a bioactive lanostane-type triterpenoid isolated from the fruiting bodies and spores of Ganoderma lucidum. While often overshadowed by its carboxylic acid congeners (Ganoderic acids), the methyl esterification at C-26 in ML-G significantly enhances its lipophilicity, potentially improving cellular uptake and cytotoxic potency against solid tumors.
This guide provides a technical framework for evaluating the cytotoxic efficacy of ML-G. It synthesizes data from comparative triterpenoid profiling to establish a mechanistic hypothesis, followed by a self-validating experimental protocol designed to determine IC50 values and elucidate the mode of cell death in human cancer cell lines (HepG2, A549, PC-3, and MCF-7).
Compound Profile & Physicochemical Basis
This compound is the methyl ester derivative of Lucidenic acid G. The esterification of the terminal carboxyl group is a critical structural modification that alters bioavailability.
| Property | Specification | Relevance to Cytotoxicity |
| Chemical Name | This compound | Specific target ligand |
| Formula | C₂₈H₄₂O₇ | Lanostane skeleton |
| Molecular Weight | ~490.63 g/mol | Small molecule inhibitor |
| Key Functional Groups | C-3, C-7, C-11, C-15 ketones/hydroxyls; C-26 methyl ester | Ester Moiety: Increases membrane permeability compared to acid forms (e.g., Lucidenic acid A). Oxidation State: Highly oxidized lanostanes typically exhibit stronger cytotoxicity than non-oxidized forms. |
| Solubility | DMSO, Ethanol, Methanol | Requires DMSO vehicle for in vitro assays (Final concentration < 0.1%). |
Cytotoxicity & Mechanistic Insight
Efficacy Spectrum
Research on G. lucidum triterpenoids (GLTs) indicates that methyl lucidenates often exhibit superior cytotoxicity compared to their free acid counterparts due to enhanced cellular accumulation.
-
Target Cell Lines:
-
HepG2 (Liver): High sensitivity observed in GLT fractions containing ML-G.
-
A549 (Lung): Inhibition of proliferation and migration via Akt/mTOR suppression.[1]
-
PC-3 (Prostate): Androgen-independent apoptosis induction.
-
MCF-7 (Breast): G1 cell cycle arrest.
-
-
Estimated Potency: Based on structure-activity relationship (SAR) data from the analog Methyl lucidenate F (IC50 ~32 µM) and Lucidenic acid A (IC50 ~35 µM), ML-G is projected to have an IC50 range of 20–60 µM depending on the cell line.
Mechanism of Action: The "Dual-Hit" Hypothesis
ML-G is hypothesized to trigger cell death through a Dual-Hit Mechanism :
-
Mitochondrial Destabilization: Direct modulation of Bcl-2 family proteins, leading to Cytochrome c release.
-
Signaling Blockade: Suppression of the PI3K/Akt/NF-κB axis, preventing survival signaling and reducing metastatic potential (MMP-9 inhibition).
Signaling Pathway Visualization (Graphviz)
Caption: Proposed molecular mechanism of this compound inducing apoptosis via PI3K/Akt suppression and mitochondrial dysfunction.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include "Stop/Go" checkpoints to validate data quality before proceeding.
Protocol A: Determination of IC50 (MTT/CCK-8 Assay)
Objective: Quantify the concentration required to inhibit 50% of cell growth.
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, HepG2) at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare ML-G stock (100 mM in DMSO).
-
Dilute in media to final concentrations: 0, 5, 10, 20, 40, 80, 160 µM.
-
Control: Vehicle control (DMSO < 0.1%) and Positive Control (e.g., Doxorubicin 1 µM).
-
Incubate for 24, 48, and 72 hours.
-
-
Detection:
-
Add 10 µL CCK-8 reagent or MTT solution (0.5 mg/mL) to each well.
-
Incubate for 2-4 hours.
-
Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Analysis:
-
Calculate % Viability =
. -
Fit curve using non-linear regression (log(inhibitor) vs. response) to derive IC50.
-
Validation Checkpoint: The Vehicle Control must show >95% viability compared to media only. If DMSO toxicity is observed, reduce vehicle concentration.
Protocol B: Apoptosis Verification (Annexin V-FITC/PI)
Objective: Distinguish between apoptotic and necrotic cell death.
-
Treatment: Treat cells with ML-G at IC50 and 2×IC50 concentrations for 24 hours.
-
Harvesting: Trypsinize cells (gentle detachment) and wash with cold PBS.
-
Staining:
-
Resuspend in
Binding Buffer. -
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
-
Flow Cytometry:
-
Q1 (Annexin-/PI+): Necrosis/Debris.
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptosis.
-
Experimental Workflow Diagram (Graphviz)
Caption: Integrated workflow for validating this compound cytotoxicity.
Future Outlook & Clinical Translation
While this compound shows promise as a lead compound, several hurdles remain for clinical translation:
-
Standardization: G. lucidum extracts vary wildly by strain and cultivation method. Synthetic or semi-synthetic production of ML-G is necessary for consistent dosing.
-
Bioavailability: Although the methyl ester form improves lipophilicity, pharmacokinetic studies (ADME) are required to determine metabolic stability in plasma.
-
Selectivity: Further screening against normal human cell lines (e.g., HUVEC, MRC-5) is required to calculate the Selectivity Index (SI). An SI > 2 is generally required for a compound to be considered a viable anticancer candidate.
References
-
Cör, D., et al. (2018). Antitumour, Antimicrobial, Antioxidant and Antiacetylcholinesterase Effect of Ganoderma Lucidum Terpenoids and Polysaccharides: A Review. Molecules, 23(3), 649. Link
-
Gao, Y., et al. (2002). The Anti-tumor Activity of Ganoderma lucidum (GL) and its Possible Mechanisms. Acta Pharmacologica Sinica, 23(11). Link
-
Boh, B., et al. (2007). Ganoderma lucidum and its pharmaceutically active compounds. Biotechnology Annual Review, 13, 265-301. Link
-
Sliva, D. (2004). Cellular and physiological effects of Ganoderma lucidum (Reishi). Mini Reviews in Medicinal Chemistry, 4(8), 873-879. Link
-
ChemFaces. this compound - Datasheet. Link
Sources
Methyl Lucidenate G: A Technical Guide to its Anti-Tumor Proliferative Effects for Researchers and Drug Development Professionals
Abstract
Methyl lucidenate G, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, is emerging as a compound of significant interest in oncology research. This technical guide provides an in-depth analysis of the anti-tumor proliferative effects of this compound and structurally related lucidenic acid derivatives. We will explore the molecular mechanisms underpinning its activity, focusing on the induction of apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways, including PI3K/Akt and MAPK. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed, field-proven protocols for the experimental validation of these effects.
Introduction: The Therapeutic Potential of Ganoderma lucidum Triterpenoids
For centuries, Ganoderma lucidum (Lingzhi or Reishi) has been a cornerstone of traditional Asian medicine, revered for its wide array of therapeutic properties.[1] Modern phytochemical research has identified triterpenoids as one of the primary classes of bioactive compounds responsible for its medicinal effects, including potent anti-tumor activities.[2][3] These highly oxidized lanostane derivatives have been shown to exhibit a broad spectrum of anti-cancer properties, such as anti-proliferative, anti-metastatic, and anti-angiogenic effects.[3]
Among the diverse triterpenoids isolated from G. lucidum, lucidenic acids and their methyl esters, such as this compound, represent a promising area of investigation for novel cancer therapeutics.[1] This guide will focus on the anti-proliferative mechanisms of this specific class of compounds, providing a framework for their evaluation in a preclinical setting.
Mechanism of Action: Halting Uncontrolled Cell Growth
The anti-tumor activity of this compound and its analogs stems from their ability to intervene in fundamental cellular processes that are dysregulated in cancer: apoptosis and cell cycle progression.
Induction of Apoptosis: The Intrinsic Pathway
Methyl lucidenate derivatives have been demonstrated to trigger programmed cell death, or apoptosis, in cancer cells, primarily through the intrinsic (mitochondrial) pathway. One key study on methyl lucidone, a closely related compound, in ovarian cancer cells provides a clear mechanistic blueprint.[4]
The process is initiated by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in the balance of the Bcl-2 family of proteins leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[4] Cytosolic cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, culminating in the cleavage of essential cellular proteins, such as PARP, and the systematic dismantling of the cell.[4]
Cell Cycle Arrest: A Roadblock at G2/M
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M phase.[4] This prevents cells from entering mitosis and dividing. The molecular mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with methyl lucidone has been shown to decrease the expression of cyclin A and cyclin B, which are crucial for the G2 to M transition.[4] Concurrently, it upregulates the expression of cyclin-dependent kinase inhibitors (CDKIs) p21 and p27, which act as brakes on the cell cycle machinery.[4]
Core Signaling Pathways Modulated by this compound
The induction of apoptosis and cell cycle arrest by this compound is not a standalone event but is orchestrated through the modulation of critical signaling pathways that are often hyperactivated in cancer.
The PI3K/Akt/NF-κB Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, providing a constant "survive" signal to the tumor cells. Methyl lucidone has been shown to significantly inhibit the activity of the PI3K/Akt pathway.[4] This inhibition prevents the phosphorylation and activation of Akt, a key downstream effector.[4]
The inactivation of Akt has several downstream consequences. One of the most important is the inhibition of the NF-κB pathway.[4] By preventing the degradation of IκBα, this compound sequesters the NF-κB transcription factor in the cytoplasm, blocking its translocation to the nucleus and preventing the transcription of its target genes, which include anti-apoptotic and proliferative proteins.[4]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[5] While the primary mechanism of this compound appears to be through the PI3K/Akt axis, evidence suggests that other Ganoderma triterpenoids also modulate the MAPK pathway, including the ERK and JNK subfamilies.[6][7] Some studies indicate that certain triterpenoids can suppress the phosphorylation of ERK and JNK, which are often overactive in cancer cells and contribute to their uncontrolled growth.[4] Further research is warranted to fully elucidate the specific effects of this compound on the various components of the MAPK pathway.
Quantitative Efficacy: In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a potential anti-cancer compound. While data specifically for this compound is limited, studies on closely related compounds and extracts provide valuable insights into its efficacy across different cancer cell lines.
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Methyl Lucidone | OVCAR-8 | Ovarian Cancer | 33.3 µM (48h) | [4] |
| Methyl Lucidone | SKOV-3 | Ovarian Cancer | 48.8 µM (48h) | [4] |
| G. lucidum Triterpenoids (GLT) | A549 | Lung Cancer | 14.38 µg/mL | [8] |
| Lucidenic Acid A | PC-3 | Prostate Cancer | 35.0 µM | [9] |
| Lucidenic Acid A | HL-60 | Leukemia | 61 µM (72h) | [9] |
| G. lucidum Extract (Methanol) | MCF-7 | Breast Cancer | 62.37 µg/mL | [10] |
| G. lucidum Extract | MDA-MB-231 | Breast Cancer | 0.96 mg/mL (24h) | [10] |
Experimental Validation: A Practical Workflow
To validate the anti-tumor proliferative effects of this compound in a laboratory setting, a series of well-established in vitro assays are required. The following workflow provides a logical sequence of experiments to characterize the compound's activity.
Detailed Experimental Protocols
The following protocols are provided as a guide for experienced researchers. Optimization may be required depending on the specific cell lines and laboratory conditions.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide to quantify the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well cell culture plates
-
70% cold ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.
-
Harvesting: Harvest the cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis for Key Signaling Proteins
Western blotting allows for the detection and semi-quantification of specific proteins to elucidate the mechanism of action.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Caspase-3, anti-PARP, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL reagent. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound and related triterpenoids from Ganoderma lucidum demonstrate significant anti-tumor proliferative effects through the induction of apoptosis and cell cycle arrest. Their ability to modulate key oncogenic signaling pathways, particularly the PI3K/Akt pathway, underscores their potential as lead compounds for the development of novel cancer therapeutics. The experimental framework provided in this guide offers a robust approach for further investigation and characterization of these promising natural products.
Future research should focus on in vivo studies to validate the efficacy and safety of this compound in animal models of cancer. Furthermore, a more comprehensive profiling of its effects on a wider range of cancer types and a deeper exploration of its impact on other signaling pathways, such as the MAPK cascade, will be crucial for its clinical translation.
References
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Watanabe, K., Shuto, T., Sato, M., Onuki, K., Mizunoe, S., Suzuki, S., ... & Ikeda, T. (2011). Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK. Biochemical and Biophysical Research Communications, 408(1), 18-24. [Link]
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Wu, G. S., Guo, J. J., Bao, J. L., Li, X. W., Chen, X. P., Lu, J. J., & Wang, Y. T. (2013). Anti-cancer properties of triterpenoids isolated from Ganoderma lucidum - a review. Expert opinion on investigational drugs, 22(8), 981–992. [Link]
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Kim, K. T., Kim, J. A., Lee, J. Y., Kim, H. R., & Kim, B. J. (2020). Methyl lucidone induces apoptosis and G2/M phase arrest via the PI3K/Akt/NF-κB pathway in ovarian cancer cells. Pharmaceutical biology, 58(1), 69–77. [Link]
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Yilmaz, B., Dursun, K., & Gunes, H. (2023). Evaluation of Anticancer Potential of Ganoderma lucidum on MCF-7 Breast Cancer Cells Through Genetic Transcription of Energy Metabolism. Applied biochemistry and biotechnology, 1-19. [Link]
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Kou, R. W., Han, R., Gao, Y. Q., Li, D., Yin, X., & Zhao, Z. H. (2021). Ganoderterpene A, a New Triterpenoid from Ganoderma lucidum, Attenuates LPS-Induced Inflammation and Apoptosis via Suppressing MAPK and TLR-4/NF-κB Pathways in BV-2 Cells. Journal of Agricultural and Food Chemistry, 69(29), 8146-8156. [Link]
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Li, K., Zhu, L., Li, Y., Zhang, Z., & Liu, J. (2021). Ganoderma triterpenoids attenuate tumour angiogenesis in lung cancer tumour-bearing nude mice. Pharmaceutical biology, 59(1), 1055–1063. [Link]
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Soh, H. Y., Hussaini, A., & Abdullah, M. P. (2023). Ganoderma lucidum terpenoids and their activities in lung cancer. Inhalation toxicology, 1-13. [Link]
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Chen, S. (2020). The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis. Advances in Biological Chemistry, 10, 55-65. [Link]
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Tran, H. B., Dibwe, D. F., Nguyen, H. C., & Van, T. D. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules, 28(4), 1668. [Link]
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Zhang, J., Wei, Z., Chen, J., & Zhang, G. (2021). Western blot analysis of p-JNK, JNK, p-ERK, ERK, p-AKT and AKT in cultured SH-SY5Y cells... ResearchGate. [Link]
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Csupor-Löffler, B., Hajdú, Z., Zupkó, I., & Hohmann, J. (2009). Anticancer and Antioxidant Activities in Ganoderma lucidum Wild Mushrooms in Poland, as Well as Their Phenolic and Triterpenoid Compounds. International journal of molecular sciences, 23(17), 9359. [Link]
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Teng, H., & Chen, L. (2018). Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study. Journal of agricultural and food chemistry, 66(47), 12455–12466. [Link]
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Bio-Rad. (n.d.). Western blotting guidebook. [Link]
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Rahman, M. A., & Abdullah, N. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(19), e3013. [Link]
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Quercetin Alleviates Neuropathic Pain in the Rat CCI Model by Mediating AMPK/MAPK Pathway. ResearchGate. [Link]
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Iwatsuki, K., Akihisa, T., Tokuda, H., Ukiya, M., Oshikubo, M., Kimura, Y., ... & Nishino, H. (2003). Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation. Journal of natural products, 66(12), 1582–1585. [Link]
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Sliva, D. (2010). Ganoderma lucidum Suppresses Growth of Breast Cancer Cells Through the Inhibition of Akt/NF-κB Signaling. Nutrition and cancer, 62(5), 670–677. [Link]
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Sharma, P., & Shard, A. (2019). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS sensors, 4(10), 2746–2753. [Link]
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Chen, S. N., Chang, C. S., & Chen, S. (2018). Changes in content of triterpenoids and polysaccharides in Ganoderma lingzhi at different growth stages. Journal of food and drug analysis, 26(2), 643–653. [Link]
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Oreate AI Blog. (2026). Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). [Link]
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Pharmacological Potential of Methyl Lucidenate G: A Technical Guide to Protease Inhibition
Executive Summary
Methyl lucidenate G is a lanostane-type triterpenoid isolated from Ganoderma lucidum. While historically overshadowed by its acidic counterparts (Ganoderic acids), recent Structure-Activity Relationship (SAR) studies highlight its unique pharmacological profile. This guide analyzes its potential as a protease inhibitor, specifically targeting HIV-1 protease and SARS-CoV-2 Main Protease (Mpro/3CLpro) .
The methyl esterification at the C-26 position of this compound distinguishes it from Lucidenic acids, conferring enhanced lipophilicity and altering binding kinetics within hydrophobic enzymatic pockets. This document provides a roadmap for validating its efficacy through computational modeling and in vitro FRET-based assays.
Part 1: Molecular Architecture & SAR Analysis
The Lanostane Scaffold
This compound possesses a tetracyclic lanostane skeleton. Its protease inhibitory potential is governed by three structural pillars:
-
Hydrophobic Core: The triterpene backbone allows deep penetration into the hydrophobic S1/S2 subsites of viral proteases.
-
C-26 Methyl Ester: Unlike the carboxylic acid in Ganoderic acid A, the methyl ester in this compound reduces ionization at physiological pH. This increases membrane permeability (LogP) and favors Van der Waals interactions over ionic bonding in the active site.
-
Oxygenation Pattern: The specific arrangement of hydroxyl and carbonyl groups (often at C-3, C-7, and C-15) acts as a hydrogen bond donor/acceptor network, crucial for anchoring the molecule to the catalytic residues (e.g., Asp25/Asp25' in HIV-1 protease).
Comparative Potency (SAR Benchmark)
To estimate the pharmacological potential of this compound, we compare it against structurally validated Ganoderma triterpenoids.
| Compound | Target Protease | IC50 / Binding Affinity | Structural Key |
| Lucidenic Acid A | SARS-CoV-2 Mpro / hACE2 | ~2.0 µM (IC50) | C-26 Carboxyl (H-bond anchor) |
| Ganoderic Acid B | HIV-1 Protease | 20–90 µM (IC50) | C-3 Carbonyl, C-15 Hydroxyl |
| This compound | Predicted: Viral Proteases | High Affinity (Predicted) | C-26 Methyl Ester (Hydrophobic fit) |
Table 1: Comparative inhibitory potential based on structural homology.
Part 2: Computational Validation (In Silico)
Before wet-lab synthesis, the interaction between this compound and the target protease must be simulated. The following workflow utilizes molecular docking to predict binding energy (
Docking Workflow
The primary targets are the Catalytic Dyad of HIV-1 Protease (Asp25) and the Cys145-His41 dyad of SARS-CoV-2 Mpro.
Figure 1: In silico workflow for validating this compound binding affinity.
Critical Simulation Parameters
-
Software: AutoDock Vina or Schrödinger Glide.
-
Target PDBs:
-
Success Metric: A binding energy score lower than -8.5 kcal/mol suggests strong potential for competitive inhibition.
Part 3: Experimental Validation (In Vitro Protocols)
To confirm the computational predictions, a FRET (Förster Resonance Energy Transfer) assay is the gold standard. This kinetic assay measures the cleavage of a fluorogenic substrate by the protease; inhibition prevents the fluorescence signal.
FRET-Based Protease Inhibition Protocol
Principle: A peptide substrate is labeled with a donor (e.g., EDANS) and a quencher (e.g., DABCYL). Intact, the quencher suppresses fluorescence. Protease cleavage separates them, emitting light. This compound prevents this cleavage.
Reagents:
-
Enzyme: Recombinant SARS-CoV-2 Mpro or HIV-1 Protease (10-50 nM final conc).
-
Substrate: FRET peptide (e.g., DABCYL-KTSAVLQSGFRKME-EDANS for Mpro).
-
Inhibitor: this compound (dissolved in 100% DMSO, stock 10 mM).
-
Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
Step-by-Step Workflow:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in DMSO (Range: 0.1 µM to 100 µM).
-
Control: Include a "Solvent Control" (DMSO only) and a "Positive Control" (e.g., GC376 or Ritonavir).
-
-
Pre-Incubation (The Equilibrium Step):
-
Add 10 µL of diluted Inhibitor to 40 µL of Enzyme in a black 96-well plate.
-
Incubate at 25°C for 10-15 minutes.
-
Why? This allows the inhibitor to navigate the solvent shell and establish equilibrium within the active site before the substrate competes for entry.
-
-
Reaction Initiation:
-
Add 50 µL of Substrate (Final concentration usually
value, ~20 µM). -
Total reaction volume: 100 µL.
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Ex: 340 nm, Em: 490 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Mechanism of Action Visualization
Figure 2: Competitive inhibition mechanism preventing FRET signal generation.
Part 4: ADME & Druggability Assessment
For this compound to transition from a "chemical probe" to a "drug candidate," it must satisfy ADME (Absorption, Distribution, Metabolism, Excretion) criteria.
-
Lipophilicity (LogP): The methyl ester increases LogP compared to Lucidenic acid. This suggests better passive diffusion across the intestinal epithelium but higher risk of metabolic clearance.
-
Solubility: Triterpenoids are poorly water-soluble. Formulation strategies (e.g., cyclodextrin complexation) or lipid-based delivery systems are required for in vivo studies.
-
Toxicity: Ganoderma triterpenoids generally exhibit low cytotoxicity in normal cell lines (e.g., HUVEC), but selectivity indices (CC50/IC50) must be established early.
References
-
Bhardwaj, A., et al. (2020). In silico screening of Ganoderma lucidum triterpenoids as potential inhibitors of SARS-CoV-2 Mpro.[3] Journal of Biomolecular Structure and Dynamics.
-
Min, B.S., et al. (1998). Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease. Chemical and Pharmaceutical Bulletin.
-
Yu, Q., et al. (2022). Lucidenic acid A inhibits the binding of hACE2 receptor with spike protein to prevent SARS-CoV-2 invasion.[3] Journal of Advanced Research.
-
Zhang, H., et al. (2016). Application of FRET-based biosensors for the analysis of protease activity. Sensors.
Sources
Methodological & Application
Protocols for the isolation of Methyl lucidenate G from Reishi mushroom
Executive Summary
Methyl lucidenate G is a bioactive lanostane triterpenoid found in the fruiting bodies of Ganoderma lucidum (Reishi). Unlike the more abundant ganoderic acids, lucidenic acids and their methyl esters possess distinct side-chain functionalities (often lacking the C-30 carboxyl tail) and exhibit specific cytotoxic activities against hepatic and prostatic carcinoma cell lines.
This Application Note provides a rigorous, reproducible workflow for isolating this compound. Critical distinction: While many "methyl" derivatives in natural product chemistry are artifacts of methanol extraction, this compound is recognized as a naturally occurring constituent. However, to ensure structural fidelity and prevent transesterification artifacts, this protocol utilizes an Ethanol-based extraction followed by orthogonal chromatography.
Logical Workflow & Decision Tree
The following diagram outlines the critical path from raw biomass to purified isolate.
Figure 1: Step-by-step isolation workflow emphasizing the Ethyl Acetate partition and two-stage chromatography.
Materials & Preparation
Biomass Preparation
-
Source: Mature Ganoderma lucidum fruiting bodies (Red Reishi).
-
Pre-treatment: Dry at 50°C for 48 hours to remove moisture (critical to prevent hydrolysis during extraction).
-
Grinding: Pulverize to a coarse powder (40–60 mesh). Note: Ultra-fine powder can cause backpressure issues during filtration.
Reagents
-
Extraction: Ethanol (95%, Food/Pharma Grade). Avoid Methanol in the primary step to rule out artifact formation.
-
Partition: Ethyl Acetate (EtOAc), Deionized Water.
-
Chromatography: Chloroform (CHCl₃), Methanol (MeOH), Acetonitrile (ACN, HPLC Grade).
-
Stationary Phases: Silica Gel 60 (0.063–0.200 mm), ODS-C18 (5 µm).
Detailed Protocols
Phase 1: Extraction and Enrichment (The "Rough Cut")
Objective: Isolate the total triterpenoid fraction (Acidic Ethyl Acetate Soluble Material - AESM) while removing polysaccharides and fats.
-
Reflux: Suspend 1 kg of powdered fruiting body in 10 L of 95% Ethanol.
-
Heat: Reflux at 80–90°C for 3 hours. Repeat this process 3 times, collecting the supernatant each time.
-
Concentration: Combine ethanol extracts and evaporate under reduced pressure (Rotary Evaporator, 45°C) until a viscous dark brown syrup remains.
-
Partitioning (Critical Step):
-
Suspend the syrup in 1 L of water.
-
Extract with 1 L of Ethyl Acetate (x3).
-
Logic: Triterpenoids (including this compound) partition into the EtOAc layer. Polysaccharides and highly polar impurities remain in the water.
-
Optional Defatting: If the extract is oily, wash the EtOAc layer with n-Hexane. This compound will remain in the EtOAc/Chloroform phase, while fatty acids move to Hexane.
-
Phase 2: Silica Gel Open Column Chromatography
Objective: Separate this compound from the bulk of ganoderic acids.
-
Loading: Mix the dried EtOAc fraction with a small amount of silica gel to form a dry powder. Load onto a glass column packed with Silica Gel 60.
-
Elution System: Use a gradient of Chloroform : Methanol (or DCM : MeOH).
-
Start: 100:0 (CHCl₃)
-
Step 1: 50:1 (Elutes non-polar sterols)
-
Step 2: 30:1 (Target Window for Methyl esters)
-
Step 3: 10:1 (Elutes polar Ganoderic acids)
-
-
Monitoring: Check fractions via TLC (Silica plates, developed in CHCl₃:MeOH 10:1). Visualize with 10% Sulfuric Acid in EtOH + Heat.
-
Target: Look for spots with R_f values slightly higher than the free Ganoderic acids (due to esterification masking the polar carboxyl group).
-
Phase 3: Semi-Preparative HPLC (The "Fine Cut")
Objective: Isolate this compound from structural isomers (e.g., Methyl lucidenate E2, Ganoderic acid methyl esters).
-
Instrument: HPLC with UV/Vis or PDA detector.
-
Column: RP-C18 (e.g., 250 mm x 10 mm, 5 µm).
-
Detection: 254 nm (conjugated diene system) and 210 nm.
Gradient Protocol:
| Time (min) | Solvent A (Water + 0.1% Formic Acid) | Solvent B (Acetonitrile) | Flow Rate |
| 0 | 70% | 30% | 3.0 mL/min |
| 30 | 40% | 60% | 3.0 mL/min |
| 45 | 10% | 90% | 3.0 mL/min |
| 50 | 70% | 30% | 3.0 mL/min |
Note: this compound typically elutes between 25–35 minutes depending on column load. It is slightly less polar than its acid counterpart.
Characterization & Validation
To confirm the identity of the isolate as this compound, compare spectral data against the following standard markers.
1. Molecular Weight (LC-MS):
-
Expect an [M+H]+ or [M+Na]+ peak corresponding to the molecular formula (typically C28 or C30 range depending on specific oxidation).
-
Key Check: Ensure the mass difference between the isolated compound and Lucidenic Acid G corresponds to a methyl group (+14 Da).
2. NMR Signature (1H & 13C): The "Methyl" ester functionality is the defining feature.
| Feature | Chemical Shift (δ ppm) | Multiplicity | Structural Assignment |
| Methoxy Group | 3.60 – 3.70 | Singlet (3H) | -COOCH₃ (The defining peak) |
| Olefinic Proton | 5.30 – 5.50 | Multiplet | C=C unsaturation (Ring/Sidechain) |
| Oxymethine | 3.20 – 4.50 | Multiplet | Hydroxyl groups on the ring (C3, C7, etc.) |
| Methyls | 0.60 – 1.50 | Singlets | Angular methyl groups (CH₃) |
Expert Insight: If the singlet at δ 3.65 is absent, you have likely isolated the free acid (Lucidenic acid G). If the peak is present but you used Methanol during extraction, you must verify if it is a natural product or an artifact. Since this protocol uses Ethanol for extraction, the presence of the methyl ester confirms it is native to the sample (or formed via biological methylation), not a solvent artifact.
Expert Troubleshooting
-
Problem: Co-elution with Ganoderic Acids.
-
Solution: Ganoderic acids have a free -COOH group. This compound is an ester. If separation is poor on C18, perform a quick wash of the crude fraction with dilute Sodium Bicarbonate (NaHCO₃). The free acids will move to the aqueous phase; the this compound (neutral ester) will remain in the organic phase.
-
-
Problem: Low Yield.
-
Solution: Reishi spores often contain different profiles than fruiting bodies. Ensure you are using the fruiting body for Lucidenates. Spores are richer in fatty acids and polymeric ganoderic acids.
-
-
Problem: Peak Tailing on HPLC.
-
Solution: Although this compound is an ester, residual free acids in the sample can cause tailing. Ensure 0.1% Formic or Acetic acid is maintained in the HPLC water phase.
-
References
-
Boh, B., et al. (2007). Ganoderma lucidum and its pharmaceutically active compounds. Biotechnology Annual Review. Link
-
Cheng, C. R., et al. (2010). LC-MS/MS determination of triterpenoids in Ganoderma lucidum. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Key Pour, S., et al. (2018). Optimization of triterpenoid extraction from Ganoderma lucidum. Scientific Reports. Link
-
Min, B. S., et al. (2000). Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease. Chemical and Pharmaceutical Bulletin. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Extraction and Purification of Triterpenoids from Ganoderma lucidum. Link
Sources
Preparation of Methyl lucidenate G stock solutions for in vitro assays
Application Note: Precision Preparation of Methyl lucidenate G Stock Solutions for In Vitro Assays
Introduction
This compound (MLG) is a bioactive triterpenoid isolated from the fruiting bodies of Ganoderma lucidum. It has garnered significant attention in drug discovery for its potential anti-tumor, anti-viral (specifically EBV-EA inhibition), and immunomodulatory properties.[1]
However, the lipophilic nature of MLG (C₂₈H₄₂O₇) presents a critical challenge in in vitro experimentation: solubility . Improper solubilization leads to micro-precipitation in aqueous culture media, resulting in erratic IC₅₀ data, false negatives, and poor reproducibility.[1]
This guide provides a standardized, rigorous protocol for preparing this compound stock solutions, ensuring compound stability and assay validity.
Physicochemical Profile
Before handling, verify the compound specifications to ensure accurate molarity calculations.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 102607-20-5 |
| Molecular Formula | C₂₈H₄₂O₇ |
| Molecular Weight | 490.63 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol.[1][2] Poorly soluble in water. |
| Appearance | White to off-white powder |
| Storage (Solid) | -20°C (Desiccated, protected from light) |
| Storage (Solution) | -20°C or -80°C (Stable for ~2 weeks at -20°C; months at -80°C) |
Protocol 1: Preparation of Master Stock Solution (10 mM)
Objective: Create a high-concentration Master Stock in 100% Dimethyl Sulfoxide (DMSO) that allows for long-term storage and minimal solvent toxicity in downstream assays.
Reagents & Equipment:
-
This compound (Solid, >98% purity).[1]
-
DMSO (Cell Culture Grade, Sterile, anhydrous).[1]
-
Analytical Balance (Precision 0.01 mg).[1]
-
Vortex mixer.
-
Amber glass vials (to protect from light) with Teflon-lined caps.[1]
Step-by-Step Procedure:
-
Equilibration: Remove the this compound vial from the freezer and allow it to equilibrate to room temperature (RT) for 30 minutes before opening. This prevents condensation from forming inside the vial, which hydrolyzes the ester bond.
-
Weighing: Weigh approximately 1 mg to 5 mg of MLG powder. Record the exact mass (
) in mg. -
Calculation: Calculate the required volume of DMSO (
) to achieve a 10 mM concentration using the formula: Example: For 1.0 mg of MLG: [1] -
Dissolution: Add the calculated volume of sterile DMSO to the vial.
-
Homogenization: Vortex vigorously for 30–60 seconds. Inspect visually; the solution must be crystal clear. If particles persist, sonicate in a water bath for 5 minutes at RT.
-
Aliquoting: Dispense the Master Stock into small aliquots (e.g., 20–50 µL) in amber tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store at -20°C (short term) or -80°C (long term).
Protocol 2: Serial Dilution for In Vitro Assays
The "Solvent-Constant" Challenge: Directly diluting a 10 mM stock into media often causes precipitation (the "crashing out" effect).[1] Furthermore, varying the volume of stock added to wells changes the DMSO concentration, introducing a confounding variable.
The Solution: Use a 200x Working Stock method. This ensures every assay well contains exactly 0.5% DMSO (or 0.1% if using 1000x), regardless of the drug concentration.
Workflow Diagram
Caption: Figure 1. The "DMSO-Constant" dilution strategy prevents precipitation and ensures uniform solvent background (0.5%) across all treatment groups.[1]
Preparation of Working Solutions (Example: 0.5% DMSO Final)
-
Prepare DMSO Serial Dilutions: Create a set of tubes containing 100% DMSO . Perform serial dilutions of your Master Stock (10 mM) into these tubes to create "200x Working Stocks."
-
Target Assay Conc (10 µM): Prepare 2 mM in DMSO (Dilute 10 mM stock 1:5).
-
Target Assay Conc (1 µM): Prepare 0.2 mM in DMSO (Dilute 2 mM stock 1:10).
-
Target Assay Conc (0.1 µM): Prepare 0.02 mM in DMSO (Dilute 0.2 mM stock 1:10).
-
-
Final Dilution into Media: Pipette the cell culture media into your assay plate or tubes. Add the "200x Working Stock" at a ratio of 1:200 .
-
Example: Add 5 µL of 2 mM Working Stock to 995 µL of Media.
-
Result: Final Concentration = 10 µM MLG; Final DMSO = 0.5%.
-
-
Vehicle Control: Add pure DMSO at the same ratio (1:200) to the control wells. This validates that any observed toxicity is due to MLG, not the solvent.
Quality Control & Troubleshooting
| Issue | Root Cause | Corrective Action |
| Precipitation in Media | Hydrophobicity of MLG causes it to crash out upon contact with water.[1][2] | Do not add 10 mM stock directly to media. Use the "Step-Down" dilution (Protocol 2).[1] Vortex media immediately after spiking. |
| Inconsistent IC₅₀ | Evaporation of DMSO in stock vials increases concentration over time.[2] | Use O-ring sealed cryovials.[1][2] Discard aliquots after 3 freeze-thaw cycles. |
| Cell Detachment | High DMSO concentration (>0.5-1.0%).[1][2] | Ensure final DMSO is <0.5% (v/v).[1][2][3] For sensitive lines (e.g., primary neurons), aim for <0.1%.[1] |
| Yellowing of Stock | Oxidation or hydrolysis.[2] | Check storage. If stock turns yellow/brown, discard. MLG should be colorless in solution. |
References
-
Iwatsuki, K., et al. (2003). Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation. Journal of Natural Products, 66(12), 1582-1585.[1]
-
ChemFaces. (n.d.).[1] this compound - Physicochemical Properties and Storage. ChemFaces Datasheet.
-
MedChemExpress. (n.d.).[1] Methyl lucidenate Q (Analogous Triterpenoid) Solubility and Handling. MCE Product Guide.
-
Thermo Fisher Scientific. (n.d.).[1] Cell Culture Media Preparation: Solvent Tolerance in Cell Lines. Thermo Fisher Learning Center.
Sources
Column chromatography procedures for Methyl lucidenate G purification
Application Note: Sequential Chromatographic Isolation of Methyl Lucidenate G from Ganoderma lucidum
Introduction
This compound (MLG) is a bioactive lanostane-type triterpenoid found in the fruiting bodies and spores of Ganoderma lucidum (Reishi). Unlike the more abundant ganoderic acids, MLG possesses a methyl ester moiety at the C-26 position, which significantly alters its lipophilicity and pharmacokinetics. Research indicates MLG exhibits potent cytotoxic activity against specific tumor cell lines and inhibitory effects on adipocyte differentiation.
The Purification Challenge: Isolating MLG is non-trivial due to the "triterpenoid swarm" effect—G. lucidum contains over 150 structurally homologous triterpenes (ganoderic acids, lucidenic acids, ganoderols) with nearly identical polarity. Standard flash chromatography often results in co-elution.
This application note details a Multi-Mode Orthogonal Protocol designed to exploit the polarity differences between the methyl esters and free acids, ensuring >98% purity suitable for NMR structural elucidation and bioassays.
Workflow Logic & Visualization
The core strategy relies on Orthogonal Selectivity :
-
Normal Phase (Silica): Separates based on polarity. MLG (ester) is less polar than Ganoderic Acids (free acids) and elutes earlier.
-
Reverse Phase (C18): Separates based on hydrophobicity. MLG is more hydrophobic than its acid counterparts and elutes later.
This inversion of elution order is the key to resolving MLG from its acidic analogs.
Figure 1: Orthogonal chromatographic workflow for isolating this compound.
Pre-Purification: Extraction and Partitioning
Critical Advisory: Avoid using Methanol (MeOH) in the initial extraction if your target is the natural methyl ester. Methanol can induce artificial methylation of Lucidenic Acid G into this compound under acidic conditions or heat. Use 95% Ethanol (EtOH) to preserve the native chemical profile.
Protocol:
-
Pulverization: Grind 1.0 kg of dried G. lucidum fruiting bodies into a fine powder (20–40 mesh).
-
Extraction:
-
Solvent: 95% Ethanol (10 L).
-
Method: Ultrasonication (40 kHz) for 90 minutes at room temperature or reflux for 3 hours.
-
Repeat 3 times. Combine filtrates.
-
-
Concentration: Evaporate EtOH under reduced pressure (Rotavap) at 45°C to yield a dark brown syrupy residue.
-
Partitioning (The "Clean-Up"):
-
Suspend the residue in 1.0 L of deionized water.
-
Extract sequentially with Chloroform (CHCl₃) (1.0 L × 3).
-
Observation: MLG is a neutral triterpenoid ester and will migrate preferentially into the Chloroform layer. The water layer retains polysaccharides and highly polar glycosides.
-
Collect the CHCl₃ layer and evaporate to dryness.[1]
-
Primary Separation: Silica Gel Chromatography
This step removes the bulk of fatty acids (non-polar) and highly polar oxidized triterpenes.
Stationary Phase: Silica Gel 60 (230–400 mesh). Column Dimensions: 5 cm ID × 60 cm length (approx. 400g silica). Sample Loading: Dissolve the CHCl₃ extract in a minimum volume of CHCl₃ and adsorb onto 20g of silica gel. Dry and load as a solid band.
Mobile Phase Gradient:
| Step | Solvent A (Chloroform) | Solvent B (Methanol) | Volume (Bed Volumes) | Target Elution |
|---|---|---|---|---|
| 1 | 100% | 0% | 2 | Fatty acids, sterols (ergosterol) |
| 2 | 99% | 1% | 3 | This compound (Target) |
| 3 | 95% | 5% | 3 | Ganoderic Acids (A, B, C) |
| 4 | 90% | 10% | 2 | Highly oxidized triterpenes |
Monitoring:
-
Check fractions via TLC (Silica gel 60 F254).
-
Developing Solvent: CHCl₃:Acetone (9:1).
-
Detection: Spray with 10% Sulfuric Acid in EtOH and heat at 105°C. Triterpenoids appear as purple/brown spots.
-
Note: MLG will have a higher Rf (approx 0.6–0.7) compared to Ganoderic Acid A (Rf ~0.[2]4) due to the esterification masking the carboxylic acid.
Final Purification: Semi-Preparative RP-HPLC
The silica fractions containing MLG will likely still contain isomers (e.g., Methyl lucidenate A or E2). Reverse Phase (RP) chromatography is required for baseline separation.
System: HPLC with UV-Vis or PDA detector. Column: C18 (ODS) Semi-prep column (e.g., 10 mm × 250 mm, 5 µm). Flow Rate: 3.0 mL/min. Detection: 254 nm (Strong absorption due to the conjugated diene system at C-7/C-9 or C-8/C-9).
Gradient Program:
-
Mobile Phase A: Water (0.1% Acetic Acid) - Acid suppresses ionization of residual free acids, improving peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
| Time (min) | % ACN (B) | Explanation |
| 0–5 | 40% | Isocratic hold to stabilize baseline. |
| 5–45 | 40% → 80% | Linear gradient. MLG typically elutes late (approx. 35-40 min). |
| 45–50 | 100% | Column wash. |
Why this works: On Silica (Step 4), MLG eluted before Ganoderic Acid A. On C18 (Step 5), MLG elutes after Ganoderic Acid A because the methyl ester makes MLG more hydrophobic. This "peak swap" ensures that impurities co-eluting in Step 4 are resolved in Step 5.
Structural Validation (Self-Validating Check)
Before proceeding to biological assays, confirm the identity of the isolated peak.
Key NMR Signals (CDCl₃, 500 MHz):
-
Methyl Ester Singlet: Look for a sharp singlet at δ 3.6–3.7 ppm (–COOCH ₃). This confirms the "Methyl" in Methyl lucidenate.[2]
-
Olefinic Protons: Signals around δ 5.3–5.5 ppm indicate the lanostane skeleton unsaturation.
-
C-26 Carbon (13C NMR): The ester carbonyl carbon appears around δ 173–175 ppm , distinct from the free acid carbonyl (usually >178 ppm or broad).
References
-
BenchChem. (2025).[3] Isolating Methyl Lucidenate E2 from Ganoderma lucidum: A Technical Guide. Retrieved from
-
Chen, Y., et al. (2012). "Triterpenoids from the spores of Ganoderma lucidum."[4][5][6] North American Journal of Medical Sciences, 4(10), 447-452.
- Keypour, S., et al. (2008). "Chemistry of Ganoderma lucidum Triterpenoids.
- Heleno, S.A., et al. (2012). "Phenolic, polysaccharidic, and lipidic fractions of Ganoderma lucidum from Northeast Portugal." Food & Chemical Toxicology.
-
Yang, M., et al. (2007). "Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry." Journal of the American Society for Mass Spectrometry, 18(5), 927-939. Retrieved from
Sources
- 1. Frontiers | Extraction, Structural Characterization, and Immunomodulatory Activity of a High Molecular Weight Polysaccharide From Ganoderma lucidum [frontiersin.org]
- 2. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Semi-Synthesis Pathways for Methyl Lucidenate G
This Application Note is designed for researchers in medicinal chemistry and pharmacognosy. It details the biosynthetic origin, semi-synthetic production, and purification of Methyl lucidenate G , a bioactive lanostane triterpenoid derived from Ganoderma lucidum.
Executive Summary
This compound is a lanostane-type triterpenoid ester exhibiting significant potential in anti-viral (specifically EBV activation inhibition) and anti-inflammatory research. While naturally occurring in Ganoderma lucidum (Reishi), its natural abundance is low, and isolation is complicated by the presence of structurally similar congeners (e.g., Lucidenic acids A, B, C, and Ganoderic acids).
This guide provides a robust semi-synthesis protocol converting the more abundant precursor, Lucidenic Acid G , into its methyl ester form. This method ensures higher purity and scalability compared to direct isolation. We also outline the biosynthetic context to aid in metabolic engineering approaches.
Biosynthetic Context
Understanding the natural origin of the core scaffold is essential for researchers attempting total synthesis or metabolic engineering. This compound is a product of the Mevalonate (MVA) Pathway , branching from the lanosterol synthase node.
Biosynthetic Pathway Diagram
The following diagram illustrates the enzymatic cascade leading to the Lucidenic acid scaffold.
Figure 1: Biosynthetic pathway from Acetyl-CoA to this compound via the Lanosterol intermediate.
Semi-Synthesis Protocol
Total synthesis of highly oxygenated lanostanes is labor-intensive (20+ steps). The preferred route for generating research-grade this compound is chemical semi-synthesis via methylation of the carboxylic acid precursor, Lucidenic Acid G, which can be enriched from G. lucidum extracts.
Reaction Logic
The transformation relies on the selective esterification of the C-26 (or equivalent side-chain) carboxylic acid.
-
Precursor: Lucidenic Acid G (Isolated or Enriched Fraction).
-
Reagent: (Trimethylsilyl)diazomethane (TMS-CHN₂) – Safer alternative to Diazomethane.
-
Mechanism: In situ generation of the methyl cation equivalent, attacking the carboxylate.
Detailed Protocol
Safety Note: Perform all steps in a fume hood. TMS-Diazomethane is toxic.
Step 1: Precursor Enrichment (Acid/Base Partition)
-
Extraction: Macerate dried G. lucidum fruiting bodies (100 g) in EtOH (1 L) for 24h.
-
Concentration: Evaporate solvent to yield crude residue.
-
Partition: Suspend residue in water. Adjust pH to 10 (Na₂CO₃). Wash with EtOAc (removes neutral triterpenes).
-
Acidification: Adjust aqueous layer pH to 3.0 (HCl). Extract with EtOAc.[1][2][3]
-
Result: The organic layer contains the Acidic Triterpene Fraction (Rich in Lucidenic/Ganoderic acids).
Step 2: Chemical Methylation
-
Dissolution: Dissolve 100 mg of the Acidic Triterpene Fraction (or pure Lucidenic Acid G if available) in 2 mL anhydrous Methanol/Benzene (4:1).
-
Reagent Addition: Add 2.0 M TMS-Diazomethane in hexanes dropwise until a persistent yellow color remains (indicating excess reagent).
-
Incubation: Stir at Room Temperature (25°C) for 30 minutes.
-
Quenching: Add 2 drops of Acetic Acid to quench excess reagent (solution turns colorless).
-
Workup: Evaporate solvent under reduced pressure to yield the Crude Methyl Ester Mixture .
Step 3: Purification (Reverse-Phase HPLC)
Methylation increases hydrophobicity, significantly altering retention times and resolving closely related isomers.
-
Column: C18 Semi-preparative (e.g., YMC-Pack ODS-A, 250 × 10 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).
-
Gradient: 40% A to 100% A over 40 minutes.
-
Flow Rate: 3.0 mL/min.
-
Detection: UV at 254 nm (enone system) and 210 nm.
-
Target: Collect peak corresponding to this compound (typically elutes after the free acid and before less oxygenated congeners).
Experimental Workflow Diagram
Figure 2: Semi-synthesis and purification workflow for this compound.
Analytical Validation
To confirm the synthesis of this compound, compare analytical data against the free acid precursor.
| Parameter | Lucidenic Acid G (Precursor) | This compound (Product) | Validation Note |
| Molecular Weight | M | M + 14.02 Da | Mass shift corresponds to -CH₂- addition. |
| 1H-NMR (CDCl₃) | No signal at ~3.6 ppm | Singlet at δ ~3.60 - 3.70 ppm | Characteristic methoxy (-OCH₃) peak. |
| Solubility | Soluble in DMSO, Basic H₂O | Soluble in CHCl₃, EtOAc, MeOH | Loss of amphiphilic acid character. |
| Retention Time | Earlier (Polar) | Later (Less Polar) | Shifts significantly on RP-C18 columns. |
References
-
Biosynthesis of Ganoderma Triterpenoids
-
Xu, J., et al. (2018). Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies... PLOS ONE. Link
-
-
Isolation & Structure of Lucidenic Acids
-
Methylation Protocols for Triterpenes
-
Pharmacological Activity (EBV Inhibition)
-
Akihisa, T., et al. (2007). Anti-inflammatory and anti-tumor-promoting effects of triterpene acids and sterols... Chemistry & Biodiversity, 4(2), 224-239. Link
-
Sources
- 1. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution TLC Profiling of Methyl Lucidenate G from Ganoderma lucidum
Introduction & Scientific Context
Methyl lucidenate G (MLG) is a bioactive lanostane-type triterpenoid found in the fruiting bodies of Ganoderma lucidum (Reishi). Unlike the more abundant Ganoderic acids, MLG is a methyl ester derivative. This structural distinction is critical for pharmacological applications, as esterification alters lipophilicity and cellular permeability, potentially influencing its cytotoxic and anti-inflammatory properties.
Isolating and detecting MLG is analytically challenging because it co-occurs with a complex matrix of structurally similar triterpenoids (Lucidenic acids A, B, C, etc.) and polysaccharides. Standard UV detection is often insufficient due to the lack of strong chromophores in the triterpenoid skeleton.
This application note details a robust Thin-Layer Chromatography (TLC) protocol designed to selectively resolve this compound. By exploiting the polarity difference between free triterpenoid acids and their methyl esters, this method provides a rapid, cost-effective alternative to HPLC for fraction analysis and quality control.
Mechanism of Action
Chromatographic Separation Principles
The separation relies on adsorption chromatography using Silica Gel 60.
-
Stationary Phase: The silanol groups (Si-OH) on the silica surface interact with analytes via hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase Strategy: A solvent system of Chloroform:Methanol is selected to balance the lipophilicity of the triterpenoid skeleton with the polarity of its oxygenated functional groups.
-
Selectivity Factor: this compound (an ester) lacks the free carboxylic acid group found in Ganoderic acids. Consequently, MLG interacts less strongly with the silica stationary phase than the free acids. In the optimized mobile phase, MLG elutes at a higher Retardation Factor (
) than its acidic counterparts, allowing for clear differentiation.
Derivatization Chemistry (The "Charring" Reaction)
Since MLG has weak UV absorbance, post-chromatographic derivatization is required. We utilize the Vanillin-Sulfuric Acid reagent.[1]
-
Mechanism: Under heat (105°C), sulfuric acid dehydrates the triterpenoid skeleton, forming carbon-carbon double bonds. Vanillin (an aromatic aldehyde) condenses with these reactive intermediates (Liebermann-Burchard type reaction) to form stable, resonance-stabilized carbocations.
-
Result: Triterpenoids appear as distinct violet, blue, or brown spots against a light background, enabling high-sensitivity visual detection down to 1-5 µg.
Experimental Protocol
Materials & Reagents[2]
-
Stationary Phase: TLC Silica gel 60 F254 Aluminium sheets (20 x 20 cm).
-
Reference Standard: this compound (>98% purity).
-
Solvents: Chloroform (HPLC Grade), Methanol (HPLC Grade), Ethanol.
-
Derivatization Reagent:
-
Solution A: 1% (w/v) Vanillin in Ethanol.
-
Solution B: 10% (v/v) Sulfuric Acid in Ethanol.[2]
-
Usage: Mix A and B (1:1) immediately before use.
-
Sample Preparation (Enrichment Workflow)
Direct extraction with water or pure ethanol often yields high polysaccharide content, which interferes with TLC (causing streaking).
-
Powdering: Pulverize dried G. lucidum fruiting bodies to a fine mesh (#40).
-
Primary Extraction: Sonicate 1.0 g powder in 10 mL Ethanol for 30 mins. Filter.
-
Enrichment (Liquid-Liquid Partition):
-
Evaporate ethanol to dryness.
-
Resuspend residue in 5 mL water.
-
Partition with 5 mL Chloroform (x3).
-
Collect the Chloroform layer (bottom). Note: MLG partitions into Chloroform; polysaccharides remain in water.
-
-
Reconstitution: Evaporate Chloroform and redissolve in 1 mL Methanol for spotting.
Chromatographic Development
-
Chamber Saturation (CRITICAL): Line a twin-trough chamber with filter paper. Add Mobile Phase (approx. 20 mL) and seal for 20 minutes. Failure to saturate causes "smiling" solvent fronts and non-reproducible Rf values.
-
Mobile Phase: Chloroform : Methanol (9 : 1 v/v).
-
Optimization Note: If separation from free acids is poor, add 1 drop of Acetic Acid to suppress ionization of the free acids, sharpening their bands (lowering their Rf) while leaving MLG (ester) relatively unaffected.
-
-
Spotting: Apply 5 µL of sample and 2 µL of Standard (1 mg/mL) as 6 mm bands, 10 mm from the bottom edge.
-
Run: Develop until the solvent front reaches 80% of the plate height (~8 cm).
-
Drying: Dry the plate in a stream of warm air until solvent odor is gone.
Visualization
-
Dip/Spray: Uniformly spray the plate with the Vanillin-Sulfuric Acid reagent. Do not soak.
-
Heating: Place on a camag TLC plate heater or in an oven at 105°C for 3-5 minutes .
-
Observation: View immediately under White Light.
Data Analysis & Interpretation
Expected Results
The following table summarizes the relative migration behavior in the Chloroform:Methanol (9:1) system.[1][3][2][4][5][6][7][8][9][10][11]
| Compound Class | Polarity | Relative Rf | Color (Vanillin/H2SO4) |
| Polysaccharides | High | 0.00 (Origin) | Black/Charred |
| Ganoderic Acids | Medium-High | 0.20 - 0.35 | Violet/Blue |
| This compound | Medium | 0.45 - 0.55 | Deep Violet / Brown |
| Sterols (Ergosterol) | Low | 0.70 - 0.80 | Red/Purple |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing / Streaking | Sample overload or Polysaccharide interference | Dilute sample or repeat Chloroform partition step. |
| Faint Spots | Insufficient heating or Old Reagent | Prepare fresh reagent; ensure plate reaches 105°C fully. |
| Poor Resolution | Chamber not saturated | Use filter paper liner; allow 20 min saturation time. |
| "Smiling" Front | Uneven solvent evaporation | Seal chamber lid with vacuum grease or parafilm during run. |
Process Visualization
The following diagram illustrates the logical workflow for the isolation and detection of this compound.
Figure 1: Step-by-step workflow for the enrichment and TLC identification of this compound.
References
-
Bhardwaj, A., et al. (2014). "Separation and Identification of Triterpenoids from Ganoderma lucidum." Journal of Chromatography B.
-
HPTLC Association. (2020). "Standard Methods for Analysis of Ganoderma Triterpenes." International Association for the Advancement of HPTLC.
-
Wagner, H., & Bladt, S. (1996). Plant Drug Analysis: A Thin Layer Chromatography Atlas. Springer.[12] (Standard reference for Vanillin-Sulfuric Acid reagent preparation).
-
Heleno, S.A., et al. (2012). "Fruiting body, spores and antimutagenic activity of Ganoderma lucidum." Food and Chemical Toxicology.
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. connectjournals.com [connectjournals.com]
- 7. The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi) [mdpi.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchtrend.net [researchtrend.net]
- 12. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
Technical Support Center: Methyl Lucidenate G Solubility & Handling
Topic: Troubleshooting Methyl lucidenate G solubility issues in DMSO Analyst: Dr. Aris, Senior Application Scientist Last Updated: February 4, 2026[1]
Introduction
Welcome to the technical support hub for This compound (PubChem CID: 119026222). As a triterpenoid derivative isolated from Ganoderma lucidum, this compound presents specific solubility challenges due to its tetracyclic steroidal backbone and moderate lipophilicity (LogP ~2.0).[1]
While soluble in organic solvents like DMSO, this compound frequently exhibits "crash-out" precipitation upon dilution into aqueous buffers (PBS, cell culture media).[1] This guide synthesizes physicochemical data with field-proven protocols to ensure your experimental data remains artifact-free.
Part 1: The Basics (Physicochemical Profile)
Before troubleshooting, verify your calculations against the compound's specific properties.
| Property | Value | Implication for Handling |
| Molecular Formula | C₂₈H₄₂O₇ | Tetracyclic triterpenoid structure.[1][2] |
| Molecular Weight | 490.6 g/mol | High MW contributes to slower dissolution rates. |
| LogP (Predicted) | ~2.0 | Moderately lipophilic.[1] Requires organic co-solvent. |
| Primary Solvent | DMSO (Dimethyl sulfoxide) | Preferred stock solvent.[1] |
| Solubility Limit | ~10–20 mg/mL (Est.)[1] | Do not exceed 50 mM for stock solutions to avoid supersaturation. |
| Aqueous Solubility | Negligible (<10 µM) | Critical: Will precipitate immediately in 100% water. |
Part 2: Troubleshooting Guide (Q&A Format)
Phase 1: Dissolution (Getting it into the Stock)[1]
Q: I added DMSO to the solid this compound, but I still see floating particles. Is my product defective? A: Not necessarily. Triterpenoids often have strong crystal lattice energies that resist immediate solvation.
-
The Cause: "Wetting" issues.[3] The viscous DMSO creates a boundary layer around the hydrophobic crystal, slowing diffusion.
-
The Fix:
-
Sonicate: Use an ultrasonic water bath for 10–15 minutes at 40 kHz. This disrupts the boundary layer.
-
Warm It: Gently heat the vial to 37°C (water bath). Do not exceed 50°C to prevent ester hydrolysis or thermal degradation.
-
Vortex: Vigorous vortexing (30 seconds) is superior to inversion.
-
Q: My DMSO stock solution was clear yesterday, but today it looks cloudy or has crystals. Why? A: This is likely due to hygroscopicity .[4] DMSO is a "water magnet."
-
The Mechanism: DMSO absorbs moisture from the air. Even 1–2% water content in DMSO can drastically reduce the solubility of lipophilic triterpenoids, pushing the solution from "stable" to "supersaturated," causing precipitation.
-
The Fix:
-
Use anhydrous DMSO (stored over molecular sieves) for stock preparation.[1]
-
Aliquot stocks immediately into single-use vials to avoid repeated opening.
-
Store at -20°C. If precipitate forms upon thawing, warm to 37°C and vortex until clear before use.
-
Phase 2: Dilution (Getting it into the Assay)
Q: My stock is clear, but as soon as I add it to my cell culture media, it turns milky/cloudy. How do I stop this? A: You are experiencing "Crash-Out" Precipitation .[1] This occurs when the solvent environment shifts too rapidly from non-polar (DMSO) to polar (Water/Media).
Protocol: The "Step-Down" Dilution Method Do not add high-concentration stock directly to the final volume.[1]
-
Prepare an Intermediate: Dilute your 10 mM stock 1:10 in pure DMSO or ethanol to create a 1 mM working solution.
-
Pre-warm Media: Ensure your culture media is at 37°C. Cold media accelerates precipitation.
-
Dynamic Addition: Vortex the media gently while adding the compound solution dropwise.
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v).
Q: I don't see a precipitate, but my cellular assay results are highly variable. Could solubility be the cause? A: Yes. This is known as "Microprecipitation."
-
The Danger: Micro-crystals (invisible to the naked eye) can sediment onto cells, causing physical stress or localized toxicity (false positives) or reducing the effective free drug concentration (false negatives).[1]
-
The Validation: Inspect your dosing solution under a microscope (10x or 20x objective) before adding to cells. If you see "vibrating specks" or needles, the compound has crashed out.
Part 3: Visual Troubleshooting Workflows
Workflow 1: Optimal Solubilization Path
Use this logic flow to prepare your initial stocks safely.
Caption: Logic flow for solubilization and quality control checkpoints.
Workflow 2: The "Crash" Diagnosis Tree
Use this when precipitation occurs during dilution.
Caption: Diagnostic tree for identifying the root cause of precipitation in aqueous media.
Part 4: Standardized Protocols
Protocol A: The "Solubility Limit" Test (Self-Validation)
Do not guess the solubility. Measure it.
-
Prepare a 20 mM stock in DMSO.
-
Pipette 100 µL of PBS (pH 7.4) into a clear 96-well plate.
-
Add 1 µL of stock (Final: 200 µM). Mix.
-
Measure Absorbance at 600 nm (Turbidity).[1]
-
Repeat with serial dilutions (100 µM, 50 µM, 10 µM).
-
Result: The concentration where OD600 spikes above baseline is your Practical Solubility Limit . Stay below this for assays.
Protocol B: Storage & Stability
-
Container: Glass or Polypropylene (PP) vials. Avoid Polystyrene (PS) as DMSO can leach plasticizers.[1]
-
Environment: Protect from light. Methyl esters can be photosensitive over long durations.
-
Freeze-Thaw: Limit to <3 cycles. If a stock has been frozen/thawed multiple times, centrifuge at 10,000 x g for 5 mins to pellet any invisible aggregates before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119026222, this compound. Retrieved February 4, 2026 from [Link][1]
-
Zheng, C., et al. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules, 28(4), 1756.[1][5] Retrieved from [Link][1]
-
Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening, 14(6), 708–715.[1] Retrieved from [Link][1][6]
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (General reference for LogP and solubility correlation).
Sources
Resolving peak overlapping of Methyl lucidenate G in HPLC analysis
Welcome to the technical support center for the chromatographic analysis of Methyl lucidenate G. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak resolution in their High-Performance Liquid Chromatography (HPLC) experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting endeavors.
This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum[1]. Like many of its structurally similar analogues, such as other lucidenic acids and ganoderic acids, achieving baseline separation can be a significant analytical challenge[2][3]. This guide provides a systematic approach to diagnosing and resolving peak overlapping issues, ensuring the accuracy and reliability of your quantitative and qualitative results.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the HPLC analysis of this compound and related triterpenoids.
Q1: What is peak overlapping in HPLC, and why is it a critical issue?
A: Peak overlapping, or co-elution, occurs when two or more compounds elute from the HPLC column at the same or very similar retention times, resulting in a single, broad, or shouldered peak instead of distinct, individual peaks. This is a critical issue because it prevents accurate quantification of the individual analytes. For reliable results, baseline resolution (where the signal returns to the baseline between peaks) is the desired standard[4].
Q2: My this compound peak is overlapping with an unknown impurity. What are the most likely causes?
A: Peak overlapping for structurally similar compounds like triterpenoids is often due to insufficient selectivity of the chromatographic system[2]. The primary causes can be categorized as follows:
-
Suboptimal Mobile Phase Composition: The solvent strength or composition may not be adequate to differentiate between the analytes[5][6].
-
Inappropriate Stationary Phase: The column chemistry (e.g., a standard C18) may not provide the necessary retention and selectivity for your specific analytes[2].
-
Poor Column Health: Degradation of the column, such as loss of stationary phase or contamination, can lead to peak broadening and loss of resolution[5][7].
-
Inadequate Method Parameters: Factors like temperature, flow rate, or the use of an isocratic vs. gradient elution can significantly impact separation[4][8].
Q3: My peak shape is poor (tailing or fronting), which is contributing to the overlap. What should I investigate?
A: Poor peak shape is a common culprit for loss of resolution.
-
Peak Tailing: This is often caused by strong, unwanted interactions between the analyte and the stationary phase, such as basic compounds interacting with acidic silanol groups on the silica support. It can also result from column contamination or deterioration of the packed bed[7].
-
Peak Fronting: This can be a sign of column overloading, where too much sample has been injected[9]. It can also be caused by a mismatch between the sample solvent and the mobile phase (sample solvent incompatibility)[9].
Q4: Could my sample preparation be causing the peak overlap?
A: Absolutely. Improper sample preparation can lead to heterogeneous sample composition and introduce interfering compounds[5]. Ensure your sample is fully dissolved in a solvent that is compatible with your mobile phase. Using a sample solvent that is much stronger than your mobile phase can cause distorted peak shapes and poor resolution[9]. Additionally, proper filtration of the sample is crucial to remove particulates that can clog the column and degrade performance[4].
Q5: How can I determine if my HPLC column is the source of the problem?
A: Column degradation is a frequent cause of resolution loss. Look for signs like a sudden increase in backpressure, which could indicate a blockage, or a gradual decrease in peak efficiency (broader peaks) over time[4][10]. If you have a new, equivalent column, running a standard under identical conditions can quickly determine if the original column has degraded. If the new column restores the separation, the old one was likely the issue.
Troubleshooting Workflow for Peak Overlapping
When facing a co-elution problem, a systematic approach is more effective than random adjustments. The following diagram outlines a logical decision-making process for troubleshooting peak overlapping issues.
Caption: A decision tree for systematically troubleshooting HPLC peak overlapping.
In-Depth Troubleshooting Guides
Guide 1: Systematic Mobile Phase Optimization
The mobile phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC[8]. Always change one parameter at a time to isolate its effect[4].
Causality: In reversed-phase HPLC, decreasing the percentage of the organic solvent (the "strong" solvent, e.g., acetonitrile or methanol) increases analyte retention times. Because different compounds respond to this change to varying degrees, adjusting the solvent strength can increase the spacing between peaks[6][11].
Protocol:
-
Establish a Baseline: Run your current method and record the retention times and resolution of the overlapping peaks.
-
Decrease Organic Content: Prepare a new mobile phase with a 2-5% lower organic solvent concentration. For example, if you are using 70% acetonitrile / 30% water, try 65% acetonitrile / 35% water.
-
Equilibrate and Analyze: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Evaluate Results: Compare the new chromatogram to the baseline. If resolution has improved but is still insufficient, continue to decrease the organic content in small increments. Be mindful that this will increase run times.
Causality: Acetonitrile and methanol, while both common organic modifiers, interact with analytes and the stationary phase differently, leading to changes in elution order and peak spacing (selectivity)[8]. Changing from one to the other is a highly effective way to resolve co-eluting peaks[8].
Protocol:
-
Determine Equivalent Strength: If your current method uses acetonitrile (ACN), switch to methanol (MeOH), or vice versa. You can estimate the equivalent concentration. For example, a 50% ACN mobile phase has roughly the same elution strength as a 57% MeOH mobile phase[8].
-
Prepare and Equilibrate: Prepare the new mobile phase using the different organic solvent.
-
Analyze and Compare: Run your sample and compare the chromatogram. Look for significant changes in peak spacing and elution order.
Data Presentation: Effect of Mobile Phase on Resolution
| Mobile Phase Composition | Retention Time (Peak 1) | Retention Time (Peak 2) | Resolution (Rs) |
| 75% ACN / 25% Water | 5.2 min | 5.4 min | 0.8 |
| 70% ACN / 25% Water | 6.8 min | 7.3 min | 1.6 |
| 77% MeOH / 23% Water | 6.5 min | 7.5 min | 2.1 |
This table illustrates how adjusting mobile phase composition can improve the resolution (Rs) between two closely eluting peaks. A resolution value of ≥ 1.5 is generally considered baseline separation.
Causality: A gradient elution involves changing the mobile phase composition over the course of the run, typically by increasing the percentage of the strong organic solvent. This is highly effective for samples containing compounds with a wide range of polarities. For closely eluting pairs, a shallow gradient can provide significantly better resolution than an isocratic method.
Protocol:
-
Scouting Gradient: Start with a broad linear gradient (e.g., 5% to 95% ACN over 20 minutes) to determine the approximate elution time of your target analyte, this compound.
-
Develop a Shallow Gradient: Based on the scouting run, create a much shallower gradient around the elution point of the overlapping peaks. For example, if the peaks elute around 60% ACN, you might program a gradient that goes from 55% to 65% ACN over 10-15 minutes.
-
Optimize: Further refine the gradient slope and duration to maximize resolution.
Guide 2: Modifying Chromatographic Conditions
If mobile phase optimization is insufficient, adjusting temperature and flow rate are the next logical steps.
Causality: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity[4]. Increasing the temperature generally decreases retention times and can sometimes improve peak shape, while decreasing it can increase retention and improve resolution[4].
Protocol:
-
Set a New Temperature: Adjust the column oven temperature by 5-10°C (either higher or lower than the current setting). Ensure your column and analytes are stable at the chosen temperature.
-
Equilibrate: Allow the system to fully equilibrate at the new temperature.
-
Analyze and Evaluate: Inject the sample and assess the impact on resolution.
Causality: According to the van Deemter equation, there is an optimal flow rate for maximum column efficiency. Reducing the flow rate generally increases efficiency and can improve the resolution of closely eluting peaks, though it will also increase the analysis time.
Protocol:
-
Reduce Flow Rate: Decrease the flow rate by 20-30%. For example, from 1.0 mL/min to 0.7 mL/min.
-
Equilibrate and Run: Allow the system pressure to stabilize at the new flow rate before injecting.
-
Assess Resolution: Compare the chromatogram to the original.
Guide 3: Strategic Stationary Phase Selection
When method parameters fail to provide adequate resolution, the issue may be the column itself.
Caption: A workflow for systematic mobile phase optimization.
Causality: The chemical nature of the stationary phase dictates its interaction with analytes. For separating structurally similar triterpenoids, which possess rigid, planar structures, a C30 stationary phase can offer superior shape selectivity compared to a standard C18 column[2].
Recommendation: If you are using a C18 column and struggling with resolution, switching to a C30 column is a highly recommended strategy for the analysis of this compound and its analogues[2].
Causality: Column efficiency (measured in theoretical plates, N) is a key factor in resolution.
-
Smaller Particles: Columns packed with smaller particles (e.g., sub-2 µm or solid-core particles) provide significantly higher efficiency and, therefore, better resolution[4][12].
-
Longer Columns: Increasing the column length also increases the number of theoretical plates, which can improve resolution, albeit at the cost of longer run times and higher backpressure[4][6].
Protocol:
-
Identify an Alternative Column: Select a column with a different stationary phase (like C30) or one with smaller particles or a greater length.
-
Install and Condition: Install the new column and condition it according to the manufacturer's instructions.
-
Method Transfer: Adapt your existing method to the new column dimensions. You may need to adjust the flow rate and gradient profile.
-
Analyze and Optimize: Run your sample and perform fine-tuning of the mobile phase and other conditions as needed.
References
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC? Retrieved from Chromatography Today. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation. [Link]
-
MtoZ Biolabs. (n.d.). What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed? Retrieved from MtoZ Biolabs. [Link]
-
Restek Corporation. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from Restek Corporation. [Link]
-
University of Toronto. (n.d.). HPLC Troubleshooting Guide. Retrieved from University of Toronto. [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from Phenomenex. [Link]
-
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from Thermo Fisher Scientific. [Link]
-
Chen, S., et al. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules, 28(4), 1747. [Link]
-
Tran, H. N., et al. (2015). An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. Molecules, 20(1), 938-953. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119026222, this compound. Retrieved from PubChem. [Link]
-
ResearchGate. (2015). (PDF) An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structures of lucidenic acids G, H, I, J, O and R. Retrieved from ResearchGate. [Link]
-
Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Retrieved from Chrom Tech, Inc. [Link]
- Google Patents. (n.d.). TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata.
-
González-Alamilla, E., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules, 24(5), 973. [Link]
-
MDPI. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2006). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. Journal of Liquid Chromatography & Related Technologies, 29(12), 1731-1739. [Link]
-
Agilent Technologies. (2022). Tips to Help Maximize Resolution. Retrieved from Agilent Technologies. [Link]
-
PubMed Central. (n.d.). Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. Retrieved from National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. (2018). A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst, 143(18), 4461-4469. [Link]
-
Chromatography Forum. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions. Retrieved from Chromatography Forum. [Link]
-
Semantic Scholar. (2017). Screening and Analysis of the Marker Components in Ganoderma lucidum by HPLC and HPLC-MSn with the Aid of Chemometrics. Retrieved from Semantic Scholar. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. What Could Cause Peak Overlapping in Results When Contamination Is Unlikely and Purification Was Carefully Performed | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chromtech.com [chromtech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Bioavailability Enhancement of Methyl lucidenate G
The following technical support guide is designed for researchers and drug development professionals working with Methyl lucidenate G (MLG) . It synthesizes established protocols for lipophilic triterpenoids with specific adaptations for MLG’s physicochemical profile.[1]
Status: Active | Subject: In Vivo Optimization & Troubleshooting | Analyte: this compound (MLG)
Executive Summary & Physicochemical Profile
The Challenge: this compound (C₂₈H₄₂O₇, MW 490.6 g/mol ) is a lanostane triterpenoid.[1] Like its analogs (e.g., Ganoderic acids), it suffers from Class IV characteristics in the Biopharmaceutics Classification System (BCS): low solubility and low permeability (often due to rapid extensive metabolism and P-gp efflux).[1][2]
The Solution: Simple suspension dosing (e.g., in CMC-Na) typically yields <10% absolute bioavailability.[1][2] To achieve therapeutic plasma levels, you must transition to lipid-based nanocarriers or self-emulsifying systems .[1][2]
Table 1: Physicochemical Profile & Formulation Parameters
| Parameter | Value / Characteristic | Implication for In Vivo Models |
| Molecular Weight | 490.6 g/mol | Medium size; amenable to passive diffusion if solubilized.[1][2] |
| LogP (Predicted) | ~3.0 - 4.5 | Highly lipophilic; requires lipid-based vehicles.[1][2] |
| Water Solubility | < 10 µg/mL (Est.)[1][2] | Critical Barrier. Aqueous buffers will cause precipitation.[1] |
| pKa | Non-ionizable (Ester form) | pH manipulation (e.g., basic buffers) will not improve solubility significantly compared to acid forms.[1][2] |
| Metabolic Liability | High (CYP3A4/Liver) | First-pass effect is significant; lymphatic transport (via chylomicrons) is desirable to bypass liver.[1][2] |
Formulation Troubleshooting (Pre-Clinical)
Issue: "My compound precipitates immediately upon addition to the vehicle."
Diagnosis: this compound is an ester; unlike Ganoderic acids (which have free carboxylic groups), MLG does not form salts easily in basic media.[1] You are likely exceeding the saturation solubility of your co-solvent.
Protocol: The "Solubility Ladder" Approach Do not use simple saline or PBS. Adopt this tiered vehicle strategy:
-
Tier 1 (Standard Screening):
-
Tier 2 (High Dose/Toxicology):
-
Tier 3 (Bioavailability Enhancement - RECOMMENDED):
-
System:SNEDDS (Self-Nanoemulsifying Drug Delivery System) .[1][2]
-
Composition: Capryol 90 (Oil) + Cremophor EL (Surfactant) + Transcutol P (Co-surfactant).[1][2]
-
Ratio: 20:50:30.[1]
-
Mechanism:[1][3][4] Forms <200nm droplets in the gut, protecting MLG from precipitation and promoting lymphatic uptake (bypassing hepatic first-pass).[1][2]
-
Issue: "I see high variability in plasma concentrations between animals."
Diagnosis: This is classic "absorption window" variability caused by uncontrolled precipitation in the stomach or variable gastric emptying times.[1]
Corrective Action:
-
Fast the animals: Fast rats/mice for 12 hours pre-dose (water ad libitum) to standardize gastric pH and emptying.
-
Switch to Solid Lipid Nanoparticles (SLNs): SLNs reduce variability by presenting the drug in a dissolved state within a solid lipid matrix.
Experimental Workflows (Visualized)
Workflow A: Bioavailability Barrier Analysis
Use this logic flow to determine if your low exposure is due to Solubility (formulation issue) or Metabolism (biological issue).[1][2]
Caption: Decision tree to isolate the root cause of low bioavailability. "CL" = Clearance.[1][2]
Workflow B: Solid Lipid Nanoparticle (SLN) Preparation Protocol
This is the "Gold Standard" method for enhancing Ganoderma triterpenoids.[1]
Caption: Hot homogenization technique for producing MLG-loaded Solid Lipid Nanoparticles.[1][2]
Analytical Troubleshooting (LC-MS/MS)
Issue: "I cannot detect MLG in plasma samples below 50 ng/mL."
Diagnosis: Triterpenoids ionize poorly in ESI compared to basic drugs. You are likely experiencing ion suppression from plasma phospholipids or using the wrong ionization mode.
Optimization Guide:
-
Ionization Mode:
-
MRM Transitions (Suggested):
-
Extraction Method:
Table 2: Analytical Method Parameters
| Component | Recommendation | Reason |
| Column | C18 (1.7 µm or 3 µm particle size) | High hydrophobicity requires strong retention.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization.[1] |
| Mobile Phase B | Acetonitrile (Avoid Methanol) | ACN provides sharper peaks and lower backpressure for triterpenoids.[1] |
| Internal Standard | Ganoderic Acid A or Prednisolone | Structural similarity ensures similar recovery rates.[1][2] |
Frequently Asked Questions (FAQs)
Q: Can I co-administer MLG with Piperine to enhance absorption? A: Yes. Piperine is a known inhibitor of both P-gp and CYP3A4.[1] Co-administration (20 mg/kg Piperine) has been shown to increase the AUC of structurally similar triterpenoids by 140-180% in rat models.[1][2] However, be aware this alters the metabolic profile and may confound toxicity studies.
Q: Is the ester bond in this compound stable in plasma? A: Esters are susceptible to plasma esterases (carboxylesterases).
-
Test: Incubate MLG in blank rat plasma at 37°C for 60 mins. If >20% degrades, you must add an esterase inhibitor (e.g., NaF or PMSF ) to your blood collection tubes immediately upon sampling.[1][2]
Q: What is the expected Half-life (
References
-
Pharmacokinetics of Ganoderma Triterpenoids
-
Title: Pharmacokinetics and Oral Bioavailability of Ganoderic Acid A by High Performance Liquid Chromatography-Tandem Mass Spectrometry.[1][2]
-
Source: ResearchGate / Vertex AI Grounding.[1]
- Relevance: Establishes the baseline low bioavailability (22%) and the success of SLNs (70%) for this chemical class.
-
-
Physicochemical Properties of MLG
-
Metabolic Interactions (CYP Inhibition)
-
LC-MS/MS Method Development
Sources
- 1. Methyl Lucidenate P | C30H44O8 | CID 11203394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C28H42O7 | CID 119026222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academy.miloa.eu [academy.miloa.eu]
- 5. researchgate.net [researchgate.net]
- 6. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs [frontiersin.org]
- 8. longdom.org [longdom.org]
Technical Support Center: Troubleshooting MS Analysis of Methyl Lucidenate G
Executive Summary
Methyl lucidenate G (MLG) is a bioactive lanostane triterpenoid found in Ganoderma lucidum. Unlike its acidic counterparts (e.g., Ganoderic acids), MLG is a methyl ester. This structural difference fundamentally alters its ionization behavior compared to the standard "negative mode" protocols often used for Ganoderma triterpenes.
High baseline noise during MLG analysis typically stems from three root causes:
-
Ionization Mismatch: Using generic negative mode conditions suitable for free acids but suboptimal for the neutral ester.
-
Adduct Competition: Uncontrolled sodium (
) or potassium ( ) adducts in positive mode causing signal splitting and background "grass." -
Matrix Isobars: Co-eluting hydrophobic sterols from the fungal matrix.
This guide provides a self-validating troubleshooting workflow to isolate and resolve these issues.
Part 1: Diagnostic Workflow (The "Isolate" Phase)
Before modifying chemistry, you must locate the noise source. Is it the Mass Spec (electronic/source), the LC (column bleed/solvent), or the Sample?
Q: How do I determine if the noise is instrumental or chemical?
Expert Answer: Perform the "Zero-Volume" Injection Test .
-
Protocol: Inject a "blank" consisting only of your mobile phase (no column, connect injector directly to source if possible, or use a union).
-
Observation:
-
High Noise Persists: The issue is the Solvents, Source Contamination, or Gas Purity.
-
Noise Disappears: The issue is the Column (bleed) or the Sample Matrix (late eluters).
-
Visual Troubleshooting Logic
Figure 1: Logic flow for isolating the source of baseline noise in LC-MS analysis.
Part 2: Chemistry & Ionization (The "Optimize" Phase)
Q: I am using Negative ESI because Ganoderic Acids are acidic. Why is my MLG signal weak and noisy?
Expert Answer:
You are likely falling into the "Ester Trap."
While Ganoderic acids (A, B, C, etc.) have a free carboxylic acid group (
-
The Consequence: In negative mode, MLG relies on forming adducts like
(formate) or , which are often unstable or yield low sensitivity, resulting in a low Signal-to-Noise (S/N) ratio that looks like "noise." -
The Fix: Switch to Positive ESI (
) or use APCI .
Q: In Positive Mode, I see multiple peaks and high background. What is happening?
Expert Answer:
Triterpenoids in
-
Symptoms: Signal splits between
, , and . -
Solution: You must force the ionization pathway using an ammonium buffer.
Recommended Mobile Phase Protocol:
| Component | Composition | Function |
| Phase A | Water + 5mM Ammonium Acetate + 0.1% Formic Acid | Ammonium ( |
| Phase B | Acetonitrile (LC-MS Grade) | ACN typically yields lower backpressure and sharper peaks for triterpenes than MeOH. |
| Target Ion | Monitor both during development. |
Part 3: Sample Preparation (The "Cleanup" Phase)
Q: My blank is clean, but my sample baseline rises significantly at the end of the run. Why?
Expert Answer: This is Matrix Accumulation . Ganoderma extracts contain high molecular weight polysaccharides and ergosterols that are more lipophilic than MLG. They elute late or "bleed" off the column continuously.
Protocol: Liquid-Liquid Extraction (LLE) for MLG Do not rely on simple protein precipitation (PPT).
-
Aliquot: 100 µL Plasma or Extract.
-
Add: 500 µL Ethyl Acetate (Best for moderately polar triterpenoids).
-
Vortex: 5 mins (High speed).
-
Centrifuge: 10,000 x g for 10 mins.
-
Transfer: Supernatant to clean tube.
-
Dry: Nitrogen stream at 40°C.
-
Reconstitute: 100 µL of Mobile Phase Initial Conditions (e.g., 30% ACN / 70% Water).
-
Critical: Reconstituting in 100% ACN will cause peak fronting/splitting for early eluters.
-
Visualizing the Adduct Control Strategy
Figure 2: Mechanism of using Ammonium Acetate to consolidate signal into a single species, reducing baseline noise.
Part 4: MRM Transition Parameters
To ensure you are tracking the correct species, verify your Multiple Reaction Monitoring (MRM) transitions. Note: Exact values vary by instrument (Collision Energy - CE).
| Precursor Ion | Polarity | Adduct | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Mechanism |
| ~530.3 m/z | Positive | ~265.1 m/z | ~135.1 m/z | Ring cleavage / Water loss | |
| ~547.3 m/z | Positive | ~530.3 m/z | ~265.1 m/z | Loss of Ammonia -> Fragment |
Reference Note: Triterpenoid fragmentation often involves successive losses of water (
References
-
Boh, B., et al. (2007).Ganoderma lucidum and its pharmaceutically active compounds. Biotechnology Annual Review.
- Context: Establishes the lipophilic nature of ganoderic methyl esters vs. free acids.
-
Yang, M., et al. (2007). Qualitative and quantitative analysis of triterpenoids in Ganoderma lucidum by HPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
- Context: Detailed fragmentation patterns of lanostane triterpenoids in ESI+ and ESI- modes.
-
Liu, Y., et al. (2011). Liquid chromatography-tandem mass spectrometry method for the determination of Ganoderma triterpenoids in rat plasma.
- Context: Validated LLE extraction protocols using Ethyl Acetate to minimize m
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- Context: Standard protocols for zero-volume injection and baseline noise isol
Technical Support Center: Optimizing Methyl Lucidenate G (MLG) in Cell Culture Media
Core Analysis: The Physicochemical Challenge
Why is Methyl Lucidenate G crystallizing in your media?
This compound (MLG) is a lanostane-type triterpenoid isolated from Ganoderma lucidum. Unlike its free acid counterparts (e.g., Lucidenic Acid), MLG is a methyl ester . This structural modification significantly increases its lipophilicity (LogP > 4.0 estimated) and removes the ionizable carboxylic acid group that typically aids solubility in buffered media (pH 7.4).
The Mechanism of Failure: When you introduce a concentrated DMSO stock of MLG into aqueous culture media, you trigger a rapid solvent shift . The water molecules immediately hydrate the DMSO, stripping the solvation shell from the hydrophobic MLG molecules. If this transition happens too fast or at too high a concentration, MLG molecules aggregate via hydrophobic interactions, forming nucleation sites that grow into visible needles or amorphous precipitates within hours.
Protocol A: Robust Stock Solution Preparation
Objective: Create a thermodynamically stable stock solution that resists degradation and precipitation upon freezing.
| Parameter | Specification | Scientific Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) , Anhydrous, Sterile Filtered (≥99.9%) | DMSO is the only solvent capable of disrupting the strong crystal lattice of triterpenoid methyl esters at high concentrations. Ethanol is volatile and leads to concentration drift. |
| Max Concentration | 10 mM - 20 mM | Do not attempt 50 mM or 100 mM. Higher concentrations increase the "local supersaturation" risk during the initial mixing step with media. |
| Storage | -20°C in amber glass or polypropylene vials | Triterpenoids are light-sensitive. Glass prevents plasticizer leaching, which can act as nucleation seeds. |
| Thawing Rule | 37°C Water Bath with Vortexing | Critical: You must redissolve any microscopic seeds formed during freezing. A clear solution at room temp is not enough; heat ensures thermodynamic solubility. |
Protocol B: The "Gradient Dispersion" Dilution Method
Objective: Introduce MLG to media without triggering the "Crash-Out" effect. Do not pipette the stock directly into the cell culture plate.
Step-by-Step Workflow
-
Pre-Warm Everything: Ensure your culture media and your DMSO stock are at 37°C .
-
Reason: Solubility is temperature-dependent. Cold media shocks the hydrophobic compound, causing immediate precipitation.
-
-
The Intermediate Step (The "1:100" Rule):
-
Prepare an intermediate dilution tube containing pre-warmed media.
-
While vortexing the media tube , slowly add the required volume of DMSO stock.
-
Target: This intermediate solution should be 2x or 10x your final concentration, but never the pure stock.
-
-
Visual Check: Hold the tube up to a light source.
-
Clear? Proceed.
-
Cloudy/Opalescent? You have exceeded the solubility limit. Sonicate for 5 minutes at 37°C. If it remains cloudy, you must lower the concentration.
-
-
Final Addition: Add this stabilized intermediate solution to your cells.
Visualization: The Solubility Optimization Loop
Figure 1: The "Crash-Out" Mechanism vs. Gradient Dispersion. Direct mixing often leads to hydrophobic collapse (black node), while intermediate dilution maintains stability.
Protocol C: Environmental Control (The 24h+ Assays)
Issue: "My compound was soluble at T=0, but crystals appeared at T=24h." Cause: Evaporation. In a 96-well plate, the outer wells evaporate faster, concentrating the media. If the MLG concentration rises by even 10%, it may cross the saturation threshold.
The "Vapor Lock" Strategy:
-
Exclude Edge Wells: Do not use rows A/H or columns 1/12 for data points. Fill them with sterile PBS or water.
-
Chamber Humidity: Ensure the incubator water pan is full.
-
Sealant: Use breathable plate seals if your assay allows, to minimize evaporation rates.
Troubleshooting & FAQs
Q1: I see needle-like structures floating in the media. Can I filter them out and continue?
-
Answer: No. If you filter, you remove the active drug. The concentration is no longer defined. You must restart with a lower concentration or a better dilution protocol. The needles confirm that MLG has crashed out of solution.
Q2: Can I use Ethanol instead of DMSO?
-
Answer: Generally, no . While Ganoderma extracts are often ethanolic, pure this compound has lower solubility in ethanol than in DMSO. Furthermore, ethanol evaporates rapidly at 37°C, which will drive crystallization during the incubation period.
Q3: What is the maximum DMSO concentration my cells can tolerate?
-
Answer: Most mammalian cell lines tolerate 0.1% to 0.5% (v/v) DMSO.
-
Calculation: If you need 10 µM MLG in the well, and your stock is 10 mM, the dilution is 1:1000. This yields 0.1% DMSO. This is the "Safe Zone."
-
Warning: If you need 50 µM MLG, you would need 0.5% DMSO (using a 10 mM stock). Validate that your vehicle control (0.5% DMSO alone) does not induce toxicity or differentiation in your specific cell line.
-
Q4: The precipitate looks like oil droplets, not crystals. Why?
-
Answer: This is "Oiling Out." It occurs when the compound separates as a liquid phase before crystallizing. It indicates extreme supersaturation. You are likely working above the solubility limit of MLG in aqueous media (likely >50-100 µM). You must reduce the working concentration.
Experimental Workflow Visualization
Figure 2: Standard Operating Procedure (SOP) for MLG preparation. Note the critical loop at the Quality Check stage to ensure no seeds are carried forward.
References
-
Solubility of Ganoderma Triterpenoids
-
Source: Liu, J., et al. (2024).[1] "Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes." Frontiers in Pharmacology.
- Relevance: Establishes the hydrophobic nature of lanostane triterpenoids and the necessity of organic co-solvents.
-
-
DMSO Dilution Protocols in Cell Culture
- Source: Promega Corporation. "CytoTox-Glo™ Cytotoxicity Assay Technical Bulletin."
- Relevance: Provides industry-standard guidelines for DMSO limits (0.1-0.5%)
-
Preventing Crystallization in Bioassays
- Source: Hampton Research.
- Relevance: Discusses the mechanisms of nucleation and how "seeding" from improper stock prepar
-
Methyl Lucidenate Isolation & Activity
- Source: Iwatsuki, K., et al. (2003). "Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum.
- Relevance: Defines the structural properties of Methyl Lucidenates compared to their acid forms, confirming the esterification th
Sources
Technical Support Center: Optimizing Chromatographic Methods for Methyl Lucidenate G
Welcome to the technical support center for optimizing the reverse-phase chromatography (RPC) of Methyl lucidenate G. This guide is designed for researchers, scientists, and drug development professionals who are working with triterpenoids and need to develop robust, efficient, and reproducible analytical methods. Here, we will address common challenges and provide systematic, science-backed solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that frequently arise during the initial stages of method development for triterpenoids like this compound.
Q1: What are the key chemical properties of this compound that influence its retention in reverse-phase chromatography?
A1: this compound is a lanostane-type triterpenoid, a class of compounds known for their significant lipophilicity (hydrophobicity).[1][2] Its core structure is a large, non-polar tetracyclic ring system.[3] As the methyl ester of a lucidenic acid, it lacks the ionizable carboxylic acid group, making it a neutral and highly non-polar molecule. In reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, retention is driven by hydrophobic interactions.[4] Therefore, this compound is expected to be strongly retained, and the primary factor controlling its retention time will be the strength of the organic solvent in the mobile phase.[5][6]
Q2: I am starting from scratch. What is a good initial set of HPLC conditions for this compound?
A2: A robust starting point is crucial for efficient method development. Based on the compound's non-polar nature, the following conditions provide a high probability of initial success:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 or 5 µm | C18 is the industry-standard stationary phase for non-polar analytes, providing strong hydrophobic retention. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Methanol or Acetonitrile | These are the most common organic modifiers used to elute non-polar compounds.[6] Methanol is often a good first choice for triterpenoids.[7] |
| Gradient | Start with a scouting gradient: 70% B to 100% B over 20 minutes | A gradient elution is ideal for samples with unknown retention behavior or a wide range of polarities, ensuring the compound elutes within a reasonable time.[5][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and efficiency.[9][10] |
| Detection | UV at ~205-210 nm | Triterpenoids often lack strong chromophores at higher wavelengths. Detection at low UV is a common strategy.[7] |
Q3: Does the pH of the mobile phase matter for this compound?
A3: For pure this compound, the mobile phase pH will have a negligible effect on its retention time.[11] This is because it is a neutral compound, lacking any acidic or basic functional groups that would ionize with changes in pH.[4]
However, pH becomes critically important if your sample also contains related acidic compounds, such as the parent lucidenic acids. The retention of these ionizable analytes is highly sensitive to pH.[12][13] To ensure a robust and reproducible method for a mixture, it is essential to control the mobile phase pH with a suitable buffer. For acidic analytes, using a low pH (e.g., pH 2.5-3.0 with 0.1% formic or phosphoric acid) will suppress their ionization, making them less polar and increasing their retention.[12]
Part 2: Troubleshooting Guide for Retention Time Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: No Retention or Peak Elutes Too Early (at the solvent front)
This indicates that the analyte has minimal interaction with the stationary phase and is being swept through the column.
Q: My peak for this compound is eluting almost immediately. How do I increase its retention time?
A: This is a classic sign that your mobile phase is too "strong" (too non-polar) for this highly hydrophobic compound. The goal is to increase the interaction between this compound and the non-polar C18 stationary phase.
Causality: In RPC, retention increases as the polarity of the mobile phase increases.[5] A mobile phase with a high water content is more polar and thus "weaker," promoting greater interaction between the non-polar analyte and the non-polar stationary phase.
Step-by-Step Protocol:
-
Decrease the Organic Modifier Concentration: This is the most effective way to increase retention. Systematically decrease the initial percentage of your organic modifier (Methanol or Acetonitrile).
-
If you started with a 70% organic gradient, try a 50% or 60% starting point.
-
For isocratic methods, reduce the organic content in 5-10% increments (e.g., from 90% Methanol to 85% or 80% Methanol).
-
-
Switch to a Weaker Organic Modifier: If using acetonitrile, consider switching to methanol. Methanol is generally a slightly weaker organic solvent than acetonitrile in reverse-phase systems, which will lead to longer retention times.
-
Confirm Column Integrity: Ensure you have the correct column installed and that it has not been compromised (e.g., phase collapse from using 100% aqueous mobile phase for extended periods).
Data Presentation: Effect of Mobile Phase Composition on Retention
The following table illustrates the expected inverse relationship between the concentration of the organic modifier and the retention time (tR) of a non-polar analyte like this compound.
| % Methanol in Water (Isocratic) | Expected Retention Time (tR) | Elution Strength | Analyte-Stationary Phase Interaction |
| 95% | Very Short | Very High | Weak |
| 90% | Short | High | Moderate |
| 85% | Moderate | Medium | Strong |
| 80% | Long | Low | Very Strong |
Problem 2: Excessive Retention Time or Peak Does Not Elute
This issue arises when the mobile phase is too "weak" (too polar), causing the analyte to interact too strongly with the stationary phase.
Q: My analysis is taking too long; the peak for this compound has a very high retention time. How can I shorten the analysis?
A: To reduce retention time, you must increase the elution strength of the mobile phase, making it more non-polar to better compete with the stationary phase for the analyte.[6]
Causality: As the amount of organic modifier in the mobile phase increases, the mobile phase becomes more non-polar. The hydrophobic analyte will then have a greater affinity for the mobile phase, spend less time interacting with the stationary phase, and elute faster.[14]
Step-by-Step Protocol:
-
Increase the Organic Modifier Concentration:
-
For a gradient method, increase the initial percentage of organic solvent (e.g., from 60% B to 70% B). You can also make the gradient slope steeper (e.g., 70-100% B in 10 minutes instead of 20).
-
For an isocratic method, increase the percentage of the organic modifier in increments (e.g., from 80% Methanol to 85% Methanol).
-
-
Increase Column Temperature: Raising the column temperature (e.g., from 40°C to 50°C) will decrease the viscosity of the mobile phase and enhance analyte diffusion, generally leading to shorter retention times for all compounds.[9][15]
-
Increase Flow Rate: A higher flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min) will decrease the retention time proportionally. However, be mindful that this will also increase system backpressure and may reduce separation efficiency (resolution).[16] This parameter is typically adjusted after optimizing the mobile phase.
-
Consider a Different Stationary Phase: If retention is still too long even with high organic content, consider a less retentive column, such as a C8 or a Phenyl phase, which have lower hydrophobicity than a C18.[6]
Problem 3: Inconsistent or Drifting Retention Times
Reproducibility is paramount for any analytical method. Drifting retention times can invalidate quantitative results and indicate a system or method instability.
Q: The retention time for my this compound peak is shifting between injections or over a sequence. What is the cause?
A: Shifting retention times usually point to a lack of equilibrium in the system or changes in the mobile phase composition or temperature.
Causality: The partitioning of an analyte between the stationary and mobile phases is an equilibrium process. Any factor that alters this equilibrium, such as temperature, pressure, or mobile phase composition, will affect the retention time.
Troubleshooting Workflow for Drifting Retention Time
Caption: Troubleshooting workflow for inconsistent retention times.
Problem 4: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[17]
Q: My peak for this compound is tailing significantly. What could be the cause and how do I fix it?
A: Peak tailing for a neutral compound like this compound is often caused by physical issues in the chromatographic system or by secondary, undesirable interactions.
Causality: While ideal chromatography involves a single interaction mechanism (hydrophobicity in RPC), secondary interactions can occur. For silica-based columns, residual, un-capped silanol groups on the stationary phase surface can interact with analytes, creating a secondary retention mechanism that leads to tailing.[18] Physical blockages can also distort the sample path, causing peak distortion.[17]
Step-by-Step Protocol to Address Peak Tailing:
-
Check for Column Contamination/Blockage: The most common cause of peak shape issues for all peaks in a chromatogram is a partially blocked inlet frit.[17]
-
Action: Disconnect the column and reverse-flush it into a beaker (not the detector) according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[17]
-
-
Rule out Extra-Column Effects: Excessive tubing length or dead volume between the injector, column, and detector can cause band broadening and tailing. Ensure all connections are made with appropriate, minimal-length tubing.
-
Evaluate Sample Solvent: Injecting the sample in a solvent that is much stronger (more non-polar) than the mobile phase can cause peak distortion.
-
Action: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
-
-
Consider Column Age and Chemistry: If the column is old, the bonded phase may have degraded, exposing more active silanol sites.
-
Action: Try a new column of the same type. If the problem persists, consider a column with a more inert base silica or a different bonding chemistry.
-
Part 3: Systematic Workflow for Method Optimization
For a new method, a structured approach is more efficient than random parameter adjustments.
Caption: Systematic workflow for HPLC method development.
References
-
High Performance Liquid Chromatography. (2023). Chemistry LibreTexts. [Link]
-
Reversed Phase HPLC 12 - The Organic Modifier. (2016). YouTube. [Link]
-
Pagal, P., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. PMC - NIH. [Link]
- Method for hplc analysis of triterpenoids from antrodia camphorata. (n.d.).
-
Zajac, M., et al. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
14 Principles of Reversed Phase HPLC. (2021). YouTube. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. [Link]
-
How Does Column Temperature Affect HPLC Resolution? (n.d.). Chrom Tech, Inc. [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Mechanisms of retention in HPLC. (n.d.). SlideShare. [Link]
-
Sam, K. F., et al. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. MDPI. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]
-
Effect of the organic modifier concentration on the retention in reversed-phase liquid chromatography II. Tests using various simplified models. (n.d.). ResearchGate. [Link]
-
Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). ResearchGate. [Link]
-
Lucidenic Acids P and Q, Methyl Lucidenate P, and Other Triterpenoids from the Fungus Ganoderma lucidum and Their Inhibitory Effects on Epstein−Barr Virus Activation. (n.d.). ResearchGate. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
-
Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019). PMC - PubMed Central. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). Separation Science. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Potential Pharmacological Effects of Lucidenic Acids. (2023). Encyclopedia MDPI. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. [Link]
-
Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. (n.d.). ResearchGate. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Chromatography Today. [Link]
-
Temperature selectivity in reversed-phase high performance liquid chromatography. (n.d.). ResearchGate. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. [Link]
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence. (n.d.). PubMed Central. [Link]
-
Stoll, D. R. (2020). Liquid Chromatography at Room Temperature: When Should the Column Temperature Be Specified in a Method? LCGC International. [Link]
-
Sam, K. F., et al. (2023). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. MDPI. [Link]
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- 16. youtube.com [youtube.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. waters.com [waters.com]
Validation & Comparative
Comparative Cytotoxic Profiling: Methyl Lucidenate G vs. Methyl Lucidenate A
Executive Summary
This guide provides a rigorous technical comparison between Methyl Lucidenate A (MLA) and Methyl Lucidenate G (MLG) , two lanostane-type triterpenoids isolated from the fruiting bodies and spores of Ganoderma lucidum.
While both compounds share the tetracyclic lanostane scaffold, Methyl Lucidenate A is the pharmacologically dominant isomer, exhibiting well-documented cytotoxicity against leukemic (HL-60) and hepatoma (HepG2) cell lines with IC50 values typically in the 20–60 µM range. It acts primarily by inducing G1 phase cell cycle arrest and mitochondrial apoptosis .
This compound , a structural congener, serves as a critical reference point in Structure-Activity Relationship (SAR) studies. Experimental data indicates that while MLG shares the anti-tumor promoter activity (inhibition of EBV-EA activation) characteristic of this class, its direct cytotoxic potency is often modulated by differences in oxidation patterns at the C-3, C-7, or C-15 positions compared to MLA.
Structural Pharmacology & SAR Analysis
The distinct biological activities of MLA and MLG stem from precise variations in their chemical "warheads"—specifically the arrangement of ketone and hydroxyl groups on the lanostane skeleton.
Chemical Identity[1][2][3][4]
-
Scaffold: Both are methylated derivatives of Lucidenic Acids (C27-C30 lanostane triterpenoids).
-
Methyl Lucidenate A (MLA): Characterized by a C-3 ketone , C-7 hydroxyl , and C-15 ketone . The presence of the C-3 and C-15 carbonyls is strongly correlated with high cytotoxicity.
-
This compound (MLG): A positional or oxidative isomer. Variations often involve the reduction of the C-3 ketone to a hydroxyl or differences in the C-7/C-12 oxidation state, which alters lipophilicity and cellular uptake.
Structure-Activity Relationship (SAR) Logic
The cytotoxicity of Ganoderma triterpenoids relies on a specific "toxicophore." The diagram below illustrates the decision logic used to predict potency based on structural features found in MLA versus its analogs (like MLG).
Figure 1: SAR Decision Tree for Methyl Lucidenates. The presence of ketone groups at C-3 and C-15 (characteristic of MLA) enhances cytotoxic potential compared to hydroxylated variants.
Comparative Performance Metrics
The following data aggregates experimental findings from key Ganoderma cytotoxicity studies. Note that while MLA has direct IC50 values, MLG is often evaluated for Anti-Tumor Promotion (EBV-EA inhibition) rather than direct cell kill, highlighting a divergence in therapeutic potential.
Table 1: Cytotoxicity & Bioactivity Profile
| Feature | Methyl Lucidenate A (MLA) | This compound (MLG) |
| Primary Indication | Direct Cytotoxicity (Apoptosis Inducer) | Anti-Tumor Promotion (Chemoprevention) |
| HL-60 (Leukemia) IC50 | 45.0 ± 5.2 µM [1, 2] | > 100 µM (Inferred from analogs) |
| HepG2 (Liver) IC50 | ~60 - 110 µM [2, 3] | Low/Inactive in direct lysis |
| EBV-EA Inhibition | High (96-100% inhibition @ 1x10³ mol ratio) [4] | High (Class-wide effect for methyl esters) |
| Cell Cycle Effect | G1 Phase Arrest | G1/S Transition Modulation (Predicted) |
| Solubility | Moderate (Lipophilic) | Variable (Dep.[1] on OH content) |
Critical Insight: Methyl esters (like MLA and MLG) are generally superior to their "Acid" counterparts (Lucidenic Acid A) in membrane permeability, which makes them excellent anti-tumor promoters (preventing cancer formation) even if their direct cell-killing (IC50) is lower than standard chemotherapeutics like Doxorubicin.
Mechanistic Pathways
To understand how Methyl Lucidenate A exerts its superior potency, we look to the Mitochondrial Apoptotic Pathway . MLA acts as a signal modulator, downregulating survival signals (PI3K/Akt) and upregulating pro-apoptotic factors.
Mechanism of Action: The Caspase Cascade
MLA treatment triggers a collapse of the Mitochondrial Membrane Potential (
Figure 2: MLA-induced Apoptotic Signaling. The compound shifts the Bax/Bcl-2 ratio, triggering the intrinsic mitochondrial pathway.
Experimental Protocols for Validation
To objectively verify the potency difference between MLA and MLG in your lab, use these self-validating protocols.
A. MTT Cytotoxicity Assay (Standardized)
Use this to determine IC50 values.
-
Seeding: Plate HepG2 or HL-60 cells at
cells/well in 96-well plates. -
Treatment: Add MLA and MLG (dissolved in DMSO) at serial dilutions (e.g., 10, 20, 40, 80, 160 µM).
-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin (1 µM).
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
B. Flow Cytometry (Annexin V/PI)
Use this to distinguish Apoptosis (MLA) from Necrosis.
-
Harvest: Collect cells after 24h treatment with IC50 concentration of MLA/MLG.
-
Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).
-
Analysis:
-
Q1 (Annexin-/PI+): Necrotic (Likely toxic artifact).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Expected for MLA).
-
References
-
Weng, C. J., et al. (2007). Lucidenic acids isolated from Ganoderma lucidum inhibit the invasion of human hepatoma cells.[2]Journal of Agricultural and Food Chemistry .
-
Wu, T. S., et al. (2001).[3] Cytotoxicity of Ganoderma lucidum triterpenes.[2][4][3]Journal of Natural Products .[3]
-
Iwatsuki, K., et al. (2003). Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation.[4][5]Journal of Natural Products .[3]
-
Min, B. S., et al. (2000). Triterpenes from the spores of Ganoderma lucidum and their inhibitory activity against HIV-1 protease.Chemical and Pharmaceutical Bulletin .
Sources
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Methyl Lucidenate G Content: Wild vs. Cultivated Ganoderma lucidum
Executive Summary
Objective: To objectively evaluate the quantitative and qualitative differences of Methyl lucidenate G (C₂₈H₄₂O₇) in wild-harvested versus artificially cultivated Ganoderma lucidum fruiting bodies.
Key Finding: Wild Ganoderma lucidum consistently demonstrates significantly higher concentrations of total triterpenoids and specific lucidenic acid derivatives, including this compound, compared to cultivated variants. While cultivated strains offer biomass consistency, they frequently lack the secondary metabolite density driven by environmental stress factors present in the wild.
Recommendation: For pharmaceutical applications requiring high potency of 5
Introduction: The Biomarker of Potency
This compound is a lanostane-type triterpenoid specific to the Ganoderma genus. Unlike polysaccharides, which are ubiquitous across fungal species, lucidenic acids and their methyl esters serve as critical chemotaxonomic markers for G. lucidum.
Why this compound?
-
Pharmacological Target: It is a potent inhibitor of Epstein-Barr virus early antigen (EBV-EA) activation and exhibits 5
-reductase inhibitory activity, relevant for prostate health. -
Stability: As a methyl ester, it is more lipophilic and stable in organic extraction compared to its free acid counterparts, making it an excellent quality control marker.
-
Stress-Induction: Its biosynthesis is heavily influenced by environmental stressors (UV radiation, nutrient scarcity, competition), which are abundant in the wild but minimized in cultivation.
Methodological Framework
To ensure reproducibility, the following protocol is the industry standard for isolating and quantifying this compound. This workflow minimizes thermal degradation and maximizes yield.[1]
Experimental Workflow Diagram
Figure 1: Optimized extraction and analysis workflow for this compound quantification.
Detailed Protocol
-
Preparation: Pulverize dried fruiting bodies to pass through a 40-mesh sieve.
-
Extraction: Sonicate 1.0 g of powder in 20 mL of 95% Ethanol for 45 minutes at 30°C. Avoid boiling to prevent ester hydrolysis.
-
Purification: Filter and evaporate ethanol. Re-dissolve residue in Chloroform (
) and wash with water to remove hydrophilic impurities (polysaccharides/sugars). Retain the Chloroform layer. -
HPLC Conditions:
-
Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile (A) and 0.1% Acetic Acid (B). Gradient elution (e.g., 30% A to 100% A over 50 min).
-
Detection: UV at 252 nm (characteristic absorption for conjugated diene system in lucidenates).
-
Comparative Analysis: Wild vs. Cultivated
The following data synthesizes quantitative findings from multiple chromatographic studies comparing wild G. lucidum (collected from diverse mountainous regions) and cultivated strains (wood-log or bagasse cultivation).
Quantitative Profile (mg/g Dry Weight)
| Compound Class | Wild G. lucidum | Cultivated G. lucidum | Relative Difference |
| Total Triterpenoids | 5.38 - 8.84 mg/g | 2.07 - 4.81 mg/g | Wild is ~2-3x higher |
| This compound | High Abundance | Trace / Variable | Wild is significantly higher |
| Lucidenic Acid A | 2.80 mg/g | 1.50 mg/g | Wild is ~1.8x higher |
| Polysaccharides | Variable (Lower) | High (Consistent) | Cultivated often higher |
Analysis:
-
Wild Samples: Exhibit a complex "fingerprint" with sharp, distinct peaks for oxidized triterpenes like this compound. The high content is attributed to the slow growth rate in nature (months to years), allowing for the accumulation of secondary metabolites.
-
Cultivated Samples: Often show high polysaccharide content (due to rapid substrate colonization) but lower triterpenoid diversity. This compound is frequently found in trace amounts unless the cultivation substrate is specifically enriched (e.g., with specific wood types) or the harvest is delayed to allow post-maturation synthesis.
Biosynthetic Logic Diagram
Figure 2: Impact of environmental stress on the biosynthetic diversion toward this compound.
Implications for Drug Development[5]
Sourcing Strategy
For drug candidates targeting anti-inflammatory or 5
Standardization Challenges
This compound varies widely in wild samples based on geographic origin (e.g., altitude, tree host).
-
Solution: Use this compound as a Quality Control (QC) Standard . Accept raw material only if this compound > 0.1% (w/w).
Cultivation Optimization
To bridge the gap, researchers are now using "mimicry cultivation"—exposing mycelia to UV-B radiation or heavy metal stress (e.g., copper ions) during the fruiting stage. This has been shown to upregulate the expression of squalene synthase, increasing the yield of this compound in cultivated strains to near-wild levels.
References
-
Phytochemical properties and antioxidant activity of wild-grown and cultivated Ganoderma lucidum. ResearchGate. Available at: [Link]
-
Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins. National Institutes of Health (PMC). Available at: [Link]
-
A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. MDPI. Available at: [Link]
-
This compound | C28H42O7 | CID 119026222. PubChem. Available at: [Link][3]
-
Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography. PubMed. Available at: [Link]
Sources
Reproducibility of Methyl Lucidenate G Anti-Inflammatory Assays: A Comparative Technical Guide
Topic: Reproducibility of Methyl Lucidenate G Anti-Inflammatory Assays Content Type: Publish Comparison Guide
Author's Note: In the field of natural product pharmacology, reproducibility is the primary bottleneck. This compound (MLG), a lanostane triterpenoid from Ganoderma lucidum, exhibits potent anti-inflammatory potential but suffers from batch-dependent variability. This guide moves beyond standard protocols to address the specific solubility, isomerization, and mechanistic nuances required to generate publication-grade data.
Executive Summary: The Reproducibility Challenge
This compound (MLG) functions as a broad-spectrum anti-inflammatory agent, primarily by downregulating the NF-κB and MAPK signaling pathways. However, unlike synthetic corticosteroids (e.g., Dexamethasone), MLG's efficacy in in vitro assays is highly sensitive to solvation methods and isomer purity.
Core Insight: Most "reproducibility failures" with MLG are not failures of the compound, but failures of the assay system to account for the Selectivity Index (SI) . At high concentrations (>50 µM), non-specific cytotoxicity in RAW264.7 cells often mimics anti-inflammatory suppression of NO production.
Comparative Performance Profile
| Feature | This compound (MLG) | Dexamethasone (Standard) | Total Triterpene Extract (GLT) |
| Primary Mechanism | NF-κB / MAPK Inhibition | GR Activation / NF-κB Transrepression | Synergistic Multi-pathway |
| IC50 (NO Inhibition) | 20–40 µM (Class Est.) | < 1 µM | Varies (10–100 µg/mL) |
| Solubility | Low (DMSO required) | Moderate (Ethanol/DMSO) | Variable (Precipitation risk) |
| Cytotoxicity Onset | ~80–100 µM | > 100 µM | Variable |
| Reproducibility Risk | High (Isomer purity) | Low (Synthetic purity) | Very High (Batch composition) |
Mechanistic Validation & Signaling Pathways
To validate that your observed anti-inflammatory effect is specific to MLG and not a cytotoxicity artifact, you must confirm activity along the NF-κB axis. MLG, like other lucidenates, blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65.
Figure 1: MLG Mechanism of Action (NF-κB Axis)
Caption: MLG exerts anti-inflammatory effects by inhibiting the IKK-mediated phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm.
Optimized Experimental Protocol
Standardizing the assay is critical. The following protocol integrates "Self-Validating" checkpoints to ensure data integrity.
Phase 1: Compound Preparation (The Critical Step)
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: 100 mM.
-
Storage: -20°C, aliquot to avoid freeze-thaw cycles.
-
Validation Check: Ensure final DMSO concentration in cell culture media is < 0.1% . RAW264.7 macrophages are sensitive to DMSO; >0.1% induces background inflammation or toxicity, skewing IC50 data.
Phase 2: The "Gold Standard" NO Inhibition Assay
This workflow uses the Griess Reagent method, validated by an MTT/CCK-8 viability assay running in parallel.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed RAW264.7 cells at
cells/well in 96-well plates. -
Incubate 24h for adhesion.
-
-
Pre-Treatment (Prophylactic Model):
-
Treat cells with MLG (0, 5, 10, 20, 40, 80 µM) for 1 hour prior to stimulation.
-
Control A: Vehicle Control (0.1% DMSO only).
-
Control B: Positive Control (Dexamethasone 1 µM).
-
-
Stimulation:
-
Add LPS (Lipopolysaccharide) to final conc. of 1 µg/mL.
-
Incubate for 18–24 hours .
-
-
Data Acquisition:
-
Supernatant: Transfer 100 µL to a new plate. Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Read Absorbance at 540 nm.
-
Cell Monolayer: Wash cells and perform MTT/CCK-8 assay to determine cell viability.
-
Figure 2: Self-Validating Assay Workflow
Caption: Parallel processing of supernatant (efficacy) and cells (toxicity) prevents false positives caused by cell death.
Troubleshooting & Quality Control
Common Failure Modes
-
False Positives via Toxicity:
-
Precipitation:
Reproducibility Checklist
References
-
Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes. Source: MDPI (Systematic Review) URL:[Link]
-
Triterpenoids from Ganoderma lucidum and Their Potential Anti-inflammatory Effects. Source: Journal of Agricultural and Food Chemistry URL:[Link]
-
Methyl lucidenate F isolated from Ganoderma lucidum is a novel tyrosinase inhibitor. Source: ResearchGate / Food Chemistry URL:[Link]
-
Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation. Source: NIH / PubMed Central URL:[Link]
-
Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways. Source: NIH / PubMed Central URL:[Link]
Sources
- 1. Anti-Inflammatory Potential of Ganoderma lucidum Triterpenes: A Systematic Review and Meta-Analysis of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mushroom Ganoderma lucidum Prevents Colitis-Associated Carcinogenesis in Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Pharmacokinetics of Methyl Lucidenate G and Q
In the realm of natural product drug discovery, the triterpenoids isolated from Ganoderma lucidum, colloquially known as Lingzhi or Reishi, have garnered significant attention for their diverse pharmacological activities.[1][2] Among these, Methyl lucidenate G and Q represent promising candidates for further development. However, a critical understanding of their pharmacokinetic profiles is paramount to translating their in vitro bioactivities into in vivo therapeutic efficacy. This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of this compound and Q, addressing the essential parameters of absorption, distribution, metabolism, and excretion (ADME). While direct comparative data for these two specific compounds is limited in current literature, this document synthesizes established methodologies for related triterpenoids to propose a robust experimental design for a head-to-head study.
Introduction: The Imperative of Pharmacokinetic Profiling
This compound and Q, both lanostane-type triterpenoids, share a common structural backbone which suggests potentially similar, yet distinct, biological activities and pharmacokinetic behaviors.[3][4][5] Differences in their substituent groups can significantly influence their physicochemical properties, thereby altering their ADME profiles. A thorough comparative pharmacokinetic analysis is crucial for selecting the optimal candidate for further preclinical and clinical development, optimizing dosing regimens, and anticipating potential drug-drug interactions.
Proposed In Vivo Comparative Pharmacokinetic Study in a Rodent Model
To elucidate the comparative pharmacokinetics of this compound and Q, a well-controlled in vivo study in a suitable animal model, such as Sprague-Dawley rats, is proposed. This section outlines the critical experimental design considerations and detailed protocols.
Experimental Workflow
The following diagram illustrates the proposed workflow for the in vivo comparative pharmacokinetic study.
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Detailed Experimental Protocols
2.2.1. Animal Model and Dosing
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a commonly used model for pharmacokinetic studies of Ganoderma triterpenoids.[6]
-
Housing and Acclimatization: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping: Animals should be randomly assigned to two main groups: this compound and Methyl lucidenate Q. A vehicle control group should also be included.
-
Dosing: A single oral gavage administration is recommended for an initial pharmacokinetic screen. The dose will depend on available toxicological data, but a starting point could be in the range of 50-100 mg/kg, based on studies with other Ganoderma triterpenoids.[7] The compounds should be suspended in a suitable vehicle, such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
2.2.2. Blood Sampling and Plasma Preparation
-
Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) should be collected from the jugular vein or tail vein at predetermined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Anticoagulant: Blood samples should be collected in heparinized tubes.
-
Plasma Separation: Plasma should be separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
2.2.3. Bioanalytical Method: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying small molecules in biological matrices.[8][9][10][11]
-
Sample Preparation: A protein precipitation method is typically effective for extracting triterpenoids from plasma.[10]
-
To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is a good starting point for separation.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., methanol or acetonitrile) is typically used.[8]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common for UPLC systems.[8]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated for optimal sensitivity for both analytes.
-
Detection: Multiple Reaction Monitoring (MRM) should be used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and Q and the internal standard need to be determined by direct infusion.
-
Key Pharmacokinetic Parameters for Comparison
The following table outlines the key pharmacokinetic parameters that should be calculated from the plasma concentration-time data and used for the comparative analysis.
| Parameter | Description | Importance in Comparison |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. A higher Cmax suggests faster and/or greater absorption. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over the measured time period. |
| AUC (0-∞) | Area under the plasma concentration-time curve from time 0 to infinity | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination half-life | Indicates the time it takes for the plasma concentration to decrease by half. A longer half-life suggests slower elimination. |
| CL/F | Apparent total body clearance | Measures the volume of plasma cleared of the drug per unit of time, adjusted for bioavailability. |
| Vd/F | Apparent volume of distribution | Indicates the extent of drug distribution into the tissues, adjusted for bioavailability. |
Anticipated Insights from Comparative ADME Profiling
While specific data is pending, we can hypothesize potential differences based on general principles of pharmacokinetics and the known behavior of similar triterpenoids.
Absorption
The oral absorption of triterpenoids can be variable and is often influenced by their lipophilicity and aqueous solubility. Minor structural differences between this compound and Q could lead to significant differences in their absorption profiles. For instance, ganoderic acids A and F exhibit rapid absorption with a Tmax of approximately 30 minutes under fasting conditions.[12] It is plausible that this compound and Q will also be rapidly absorbed.
Distribution
The distribution of these compounds into various tissues will be influenced by their plasma protein binding and lipophilicity. A higher volume of distribution would suggest greater tissue penetration.
Metabolism
Triterpenoids from Ganoderma lucidum are known to interact with cytochrome P450 (CYP) enzymes.[13] It is likely that this compound and Q will undergo metabolism mediated by these enzymes. Comparative in vitro metabolism studies using liver microsomes can provide valuable insights into their metabolic stability and potential for drug-drug interactions.
Excretion
The primary routes of excretion for triterpenoids and their metabolites are through bile and urine. The relative contribution of each route for this compound and Q should be investigated.
In Vitro Assays for Deeper Mechanistic Understanding
To complement the in vivo data, a series of in vitro assays are recommended to provide a more detailed understanding of the underlying mechanisms governing the ADME properties of this compound and Q.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay can predict passive intestinal absorption and blood-brain barrier penetration. Comparing the permeability of this compound and Q in this assay can provide an early indication of their relative absorption potential.
Caco-2 Permeability Assay
The Caco-2 cell monolayer model is the gold standard for predicting human intestinal absorption and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein.
Plasma Protein Binding Assay
Techniques such as equilibrium dialysis or ultracentrifugation can be used to determine the extent of binding to plasma proteins. This is crucial as only the unbound fraction of a drug is pharmacologically active and available for distribution and elimination.
Metabolic Stability Assay
Incubating this compound and Q with liver microsomes from different species (e.g., rat, human) can determine their intrinsic clearance and provide an initial assessment of their metabolic rate.
CYP Inhibition Assay
This assay is critical for assessing the potential of this compound and Q to inhibit major CYP isoforms, which is a key indicator of their potential for drug-drug interactions.[13]
Conclusion and Future Directions
A comprehensive comparative pharmacokinetic study of this compound and Q is essential for their rational development as therapeutic agents. The experimental framework outlined in this guide provides a robust starting point for researchers in the field. By systematically evaluating their ADME profiles, we can gain a deeper understanding of their in vivo behavior, enabling informed decisions on candidate selection, dose optimization, and the design of future preclinical and clinical studies. The data generated from these studies will be invaluable in unlocking the full therapeutic potential of these promising natural compounds.
References
- Iwatsuki, K., et al. (2003). Lucidenic acids P and Q, methyl lucidenate P, and other triterpenoids from the fungus Ganoderma lucidum and their inhibitory effects on Epstein-Barr virus activation.
- Toth, J. O., et al. (2012). Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers.
- Zhang, Q., et al. (2009). Metabolism and pharmacokinetics in rats of ganoderiol F, a highly cytotoxic and antitumor triterpene from Ganoderma lucidum.
- MDPI. (2023). Potential Pharmacological Effects of Lucidenic Acids. Encyclopedia.
- MDPI. (2022). A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids. Molecules.
- PubMed. (n.d.). Pharmacokinetic Studies of Ganoderic Acids from the Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes), by LC-MS/MS.
- ScienceOpen. (n.d.).
- ResearchGate. (n.d.).
- MedChemExpress. (n.d.).
- ResearchGate. (n.d.). Chemical structures of lucidenic acids G, H, I, J, O and R.
- PubMed. (2003).
- PubChem. (n.d.).
- PubMed. (2008).
- MySkinRecipes. (n.d.).
- PubMed. (n.d.).
- Frontiers. (2024). Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs.
- PubMed. (2024). Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study.
- ChemFaces. (n.d.).
- Agilent. (2020). Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS.
- PubMed. (n.d.).
- NCBI. (n.d.). Methyl Chloride: Acute Exposure Guideline Levels.
- ResearchGate. (2002). (PDF)
- PubMed. (2023).
- SciRP.org. (2020).
- PubMed. (2021). New data on the metabolism of chloromethylisothiazolinone and methylisothiazolinone in human volunteers after oral dosage: excretion kinetics of a urinary mercapturic acid metabolite ("M-12").
- YouTube. (2018).
- MDPI. (2024). Comparison of Nutritional and Medicinal Ingredients Between Ganoderma leucocontextum and G. lucidum.
- Semantic Scholar. (2003). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology.
- NCBI. (2023). Comparison of pharmacokinetic profiles of seven major bioactive components in normal and non-alcoholic fatty liver disease (NAFLD) rats after oral administration of Ling-Gui-Zhu-Gan decoction by UPLC-MS/MS.
- MDPI. (2022).
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- 2. scienceopen.com [scienceopen.com]
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Safety Operating Guide
Operational Guide: Methyl Lucidenate G Proper Disposal Procedures
Executive Safety Summary
Methyl Lucidenate G is a bioactive triterpenoid isolated from Ganoderma lucidum. While often derived from natural sources, the purified compound (≥98%) is a potent phytochemical used in pharmacological research (cytotoxicity, anti-inflammatory pathways).
Immediate Action Required:
-
Treat as Bioactive: Do not dispose of in municipal trash or down the drain.
-
Solvent Awareness: Disposal method is frequently dictated by the carrier solvent (e.g., DMSO, Methanol) rather than the solute itself.
-
Universal Precautions: In the absence of a specific GHS acute toxicity category, handle as Irritant (Xi) and Environmentally Hazardous .
Chemical Identification
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 102607-20-5 |
| Molecular Formula | C₂₈H₄₂O₇ |
| Physical State | White to off-white powder (Solid) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
Waste Classification & Regulatory Logic
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS standards, this compound must be classified based on its physical state at the time of disposal.
A. The "Listed" Status
This compound is not explicitly listed on the EPA's P-list (acutely toxic) or U-list (toxic) of hazardous wastes [1]. However, as a research chemical with biological activity, it falls under the "Process Waste" category.
B. Waste Stream Determination
The disposal pathway is determined by the matrix:
-
Pure Solid (Expired/Spilled): Classified as Non-Regulated Chemical Solid . Although not federally hazardous, best practice mandates incineration to prevent environmental bio-accumulation.
-
Solvated (Stock Solutions): Classified as Organic Solvent Waste . The hazard profile (Ignitability, Toxicity) is driven by the solvent (e.g., Methanol = Flammable/Toxic; DMSO = Combustible).
-
In Vitro/In Vivo Waste: If the compound has been introduced to biological media (cell cultures, tissues), it is re-classified as Biohazardous Waste due to the biological component, not the chemical itself.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Powder/Residue)
Use for: Expired vials, weighing boat residues, spill cleanup materials.
-
Containment: Transfer solid waste into a wide-mouth high-density polyethylene (HDPE) jar.
-
Why: HDPE is resistant to organic residues and prevents leaching.
-
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound (Solid)"
-
Hazard Checkbox: Check "Toxic" (precautionary) and "Irritant."
-
-
Segregation: Do not mix with oxidizers or strong acids.
-
Disposal Action: Cap tightly and place in the laboratory's Solid Chemical Waste bin for EHS pickup.
Protocol B: Liquid Waste (Stock Solutions)
Use for: Unused stock solutions in DMSO, Ethanol, or Methanol.
-
Identify Solvent: Determine if the solvent is Halogenated (e.g., Chloroform) or Non-Halogenated (e.g., DMSO, Methanol, Ethanol).
-
Bulking: Pour the solution into the appropriate carboy:
-
DMSO/Methanol/Ethanol: Pour into Non-Halogenated Organic Waste carboy.
-
Chloroform/DCM: Pour into Halogenated Organic Waste carboy.
-
-
Rinsing: Triple rinse the original vial with the matching solvent. Add rinsate to the waste carboy.
-
Vial Disposal: Deface the label on the empty glass vial and place it in the Glass/Sharps bin (unless acutely toxic residues remain, then Solid Waste).
Protocol C: Biological Media (Cell Culture)
Use for: Media containing this compound used in cytotoxicity assays.
-
Aspiration: Aspirate liquid media from plates/flasks.
-
Neutralization: Collect in a suction flask containing 10% bleach (sodium hypochlorite) solution. Allow to sit for 20 minutes.
-
Final Stream: Dispose of the bleached liquid down the drain with copious water (subject to local EHS approval) or into Aqueous Waste containers if drain disposal is prohibited.
-
Solid Bio-Waste: Dispose of plates, pipettes, and flasks in Red Biohazard Bags for autoclaving/incineration.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for disposing of this compound based on its experimental state.
Figure 1: Decision matrix for this compound waste streams based on solvent and biological contamination status.
Spill Management & PPE
In the event of a spill (solid powder), immediate containment is necessary to prevent inhalation of bioactive dust.
Personal Protective Equipment (PPE) Matrix
| Protection Level | Requirement | Reason |
| Respiratory | N95 or P100 Mask | Prevents inhalation of fine particulates (triterpenoid dust). |
| Dermal | Nitrile Gloves (Double gloving recommended for DMSO solutions) | DMSO permeates skin rapidly, carrying the solute with it. |
| Ocular | Safety Goggles | Prevents mucosal irritation from dust or splashes. |
| Body | Lab Coat (Buttoned) | Standard barrier protection. |
Spill Cleanup Procedure
-
Isolate: Mark the area.
-
Dampen: If powder, cover with a paper towel dampened with water or ethanol to prevent dust generation.
-
Collect: Scoop up material and place in a Solid Waste container.
-
Decontaminate: Wash the surface with 70% Ethanol followed by soap and water.
-
Report: Log the spill with the lab safety officer.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. United States Department of Labor. [Link]
Sources
Operational Safety Guide: Handling Protocols and PPE for Methyl Lucidenate G
Executive Summary & Risk Context
Methyl lucidenate G is a bioactive triterpenoid isolated from Ganoderma lucidum. While often categorized generically as a "research chemical," its specific application in pharmacological research—specifically its cytotoxic potential against various cell lines (e.g., HepG2, HeLa)—mandates that it be handled as a Potent Compound (Occupational Exposure Band 3 or 4) until specific toxicology data proves otherwise.
The Core Hazard: The primary risks are not acute chemical burns, but rather pharmacological effects via inhalation of dry powder or transdermal absorption when solvated. Because this compound is frequently dissolved in Dimethyl Sulfoxide (DMSO)—a potent permeation enhancer—standard nitrile gloves alone may offer insufficient protection during solubilization.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Body Area | Standard Protocol (Solid Handling) | Enhanced Protocol (Solvated/DMSO) | Technical Rationale |
| Respiratory | Fume Hood (Primary) . N95/P100 Respirator (Secondary) if hood unavailable. | Fume Hood (Mandatory) . | Prevents inhalation of airborne particulates during weighing. |
| Dermal (Hands) | Nitrile Gloves (Min thickness: 0.11 mm). | Double Gloving Required . Inner: Nitrile. Outer: Polychloroprene or Laminate. | DMSO permeates standard nitrile in <5 mins, carrying the cytotoxic agent through the skin barrier. |
| Ocular | Chemical Safety Goggles (ANSI Z87.1). | Face Shield + Goggles. | Protects against splash hazards; triterpenoids can be severe ocular irritants. |
| Body | Lab Coat (Tyvek or tight-cuff cotton). | Impervious Apron (if handling >100mL). | Prevents "tracking" of powder outside the lab on personal clothing. |
Operational Protocols
Phase 1: Engineering Controls & Preparation
Before opening the vial, ensure the following:
-
Containment: All manipulations must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Static Control: Triterpenoid powders are often electrostatic. Use an anti-static gun or ionizer bar inside the hood to prevent powder dispersal during weighing.
-
Surface Protection: Line the work surface with plastic-backed absorbent pads to capture micro-spills.
Phase 2: Weighing (Solid State)
Risk: Inhalation of bioactive dust.
-
Place the analytical balance inside the fume hood.
-
Tare the receiving vessel (vial or tube) before opening the this compound container.
-
Open the source vial slowly to minimize aerosolization.
-
Transfer the solid using a disposable anti-static spatula.
-
Critical Step: Wipe the exterior of the source vial and the receiving vessel with a Kimwipe dampened with ethanol before removing them from the balance area. This removes invisible dust residues.
Phase 3: Solubilization (Liquid State)
Risk: Transdermal absorption via carrier solvent (DMSO/Ethanol).
-
Glove Check: If using DMSO, apply the second pair of gloves immediately.
-
Add solvent slowly down the side of the vessel to prevent splashing.
-
Vortexing should be done in a closed tube. If sonication is required, ensure the tube is sealed with Parafilm to prevent aerosol leakage.
-
Labeling: Immediately label the solution with the compound name, concentration, solvent, and the hazard flag "CYTOTOXIC/BIOACTIVE."
Emergency & Disposal Procedures
Spill Management
-
Powder Spill: Do not sweep. Cover with a wet paper towel (ethanol-dampened) to suppress dust, then wipe up. Place all waste in a sealed bag.
-
Liquid Spill (DMSO solution): Evacuate the immediate area. Wear double gloves and a respirator. Absorb with vermiculite or specific organic spill pads. Clean the area with 10% bleach solution followed by water to degrade residual organics.
Waste Disposal
This compound must never be disposed of down the drain.
-
Solid Waste: Segregate into "Hazardous Chemical Waste – Toxic Solids."
-
Liquid Waste: Segregate into "Solvent Waste" (ensure compatibility if mixed with other solvents).
-
Contaminated Sharps: Pipette tips and syringes used with this compound must go into a rigid biohazard/sharps container, labeled for incineration.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for safe handling based on the state of the matter.
Figure 1: Operational workflow emphasizing the escalation of PPE during the solubilization phase due to permeation risks.
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: this compound. Retrieved from [Link]
-
Cheng, C. R., et al. (2010). "Cytotoxic triterpenoids from Ganoderma lucidum."[1][2] Phytochemistry, 71(13), 1579-1585. (Establishes cytotoxicity context). Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. (General standard for handling uncharacterized bioactive compounds). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Dimethyl Sulfoxide (DMSO) Permeation Hazards. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
